5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-6-nitro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c10-7-3-5-1-2-9(12)6(5)4-8(7)11(13)14/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTOBVAOAKQKMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704392 | |
| Record name | 5-Bromo-6-nitro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723760-74-5 | |
| Record name | 5-Bromo-6-nitro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one chemical properties
An In-depth Technical Guide to 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Untapped Potential
This compound emerges as a compound of significant interest at the intersection of privileged structural motifs in medicinal chemistry. Its architecture combines the indanone core, a scaffold present in numerous pharmacologically active agents, with the versatile nitro group, a known pharmacophore and a precursor to other key functional groups.[1] The indanone moiety is famously represented in drugs such as Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, and is associated with a wide spectrum of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2]
Simultaneously, the nitro group is a powerful modulator of a molecule's electronic properties and biological function. It is a key component in various antimicrobial and antineoplastic drugs, often exerting its effect through redox-mediated mechanisms that can be toxic to pathogens or cancer cells.[3][4] The presence of both a bromine atom and a nitro group on the aromatic ring offers a rich platform for synthetic diversification, opening avenues for nucleophilic aromatic substitution or cross-coupling reactions to generate extensive compound libraries.
This guide provides a comprehensive technical profile of this compound (CAS No. 723760-74-5), synthesizing available data from structurally related analogues to predict its chemical properties, spectroscopic signatures, reactivity, and potential applications. While experimental data on this specific molecule is scarce, this document serves as a foundational resource for researchers aiming to explore its synthetic utility and biological significance.
Part 1: Physicochemical and Spectroscopic Profile
Due to the limited availability of direct experimental data, the properties of this compound are predicted based on its functional groups and data from analogous compounds such as 5-bromo-1-indanone and other nitro-aromatic species.[5][6]
Predicted Physicochemical Properties
| Property | Predicted Value / Observation | Rationale |
| Molecular Formula | C₉H₆BrNO₃ | Based on chemical structure. |
| Molecular Weight | 256.06 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a yellow to off-white solid. | The nitro-aromatic group often imparts color. Related indanones are solids.[7] |
| Melting Point | Expected to be a solid with a defined melting point, likely >100 °C. | The rigid, planar structure and polar groups suggest strong intermolecular forces. |
| Solubility | Likely soluble in polar organic solvents (DMSO, DMF, Acetone, Ethyl Acetate); sparingly soluble in nonpolar solvents; insoluble in water. | Based on the polarity of the ketone and nitro groups, and the overall organic character. |
| CAS Number | 723760-74-5 | [8] |
Anticipated Spectroscopic Signatures
A detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of the molecule. The following are the expected spectral features:
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Two singlets are expected in the aromatic region (~7.5-8.5 ppm). The proton at C7 (adjacent to the carbonyl) will likely be deshielded compared to the proton at C4.
-
Aliphatic Protons: Two triplets are expected for the methylene groups at C2 and C3 (~2.7-3.2 ppm), showing coupling to each other.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A signal in the downfield region, characteristic of a ketone (~190-200 ppm).
-
Aromatic Carbons: Six distinct signals, with carbons attached to the bromine (C5) and nitro group (C6) showing characteristic shifts. The carbon bearing the nitro group will be significantly deshielded.
-
Aliphatic Carbons: Two signals corresponding to the methylene carbons at C2 and C3.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹, typical for an α,β-unsaturated ketone conjugated with an aromatic ring.
-
NO₂ Stretch: Two strong absorption bands corresponding to the asymmetric (~1520-1560 cm⁻¹) and symmetric (~1340-1380 cm⁻¹) stretching vibrations of the nitro group.
-
C-Br Stretch: A band in the fingerprint region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks at m/z 255 and 257.
-
Part 2: Synthesis, Reactivity, and Potential Applications
The true value of this compound lies in its potential as a versatile synthetic intermediate for creating novel chemical entities.
Proposed Synthetic Pathway
A logical and efficient synthesis would involve the regioselective nitration of a commercially available precursor, 5-bromo-2,3-dihydro-1H-inden-1-one. The electron-donating effect of the fused aliphatic ring and the directing effect of the bromine atom would need to be carefully considered to achieve the desired 6-nitro substitution.
Step-by-Step Protocol (Proposed):
-
Dissolution: Dissolve 5-bromo-2,3-dihydro-1H-inden-1-one (1 equivalent) in a suitable solvent such as concentrated sulfuric acid at a low temperature (e.g., 0 °C) in an ice bath.
-
Nitration: Add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise to the solution while maintaining the low temperature to control the exothermic reaction.
-
Reaction Monitoring: Stir the mixture for a designated period (e.g., 1-3 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture over crushed ice to precipitate the crude product.
-
Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water to remove residual acid, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography to yield pure this compound.
Caption: Proposed workflow for the synthesis of the title compound.
Key Reaction Pathways and Chemical Reactivity
This molecule is equipped with three key reactive sites, making it a valuable building block for combinatorial chemistry and targeted synthesis.
-
The Ketone Carbonyl: The ketone group can undergo a wide range of classical transformations, including reduction to the corresponding alcohol, reductive amination to introduce amine functionalities, or condensation reactions like the aldol or Knoevenagel reactions.
-
The Nitro Group: The nitro group is a cornerstone for functional group interconversion. Its reduction provides access to the corresponding 6-amino-5-bromo-1-indanone, a critical precursor for further derivatization, such as amide bond formation or diazotization reactions.[9]
-
The Aryl Bromide: The C-Br bond is an ideal handle for modern cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, or Buchwald-Hartwig amination can be employed to introduce new carbon-carbon or carbon-nitrogen bonds at the 5-position, enabling the construction of complex molecular architectures.
Caption: Potential reaction pathways for chemical modification.
Potential Applications in Drug Discovery
The convergence of the biologically active indanone core and the pharmacologically relevant nitro group suggests that this compound and its derivatives are prime candidates for screening in various therapeutic areas.
-
Antimicrobial Agents: Nitroaromatic compounds have a long history as antibacterial and antiparasitic agents.[10] The mechanism often involves the reduction of the nitro group within the target cell to produce toxic radical species.[3][4]
-
Anticancer Therapeutics: The indanone scaffold is found in compounds with demonstrated anticancer activity.[1] Derivatives of this molecule could be explored as inhibitors of specific kinases or other proteins implicated in cancer signaling pathways.
-
Neurodegenerative Diseases: Given that the indanone core is central to the anti-Alzheimer's drug Donepezil, novel derivatives of this scaffold are of perennial interest in the search for new treatments for neurodegenerative conditions.[2]
Part 3: Safety, Handling, and Storage
GHS Hazard Classification (Inferred)
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.[7]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[7]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[11]
Recommended Handling Procedures
-
Engineering Controls: All manipulations should be performed in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use.
-
Body Protection: Wear a standard laboratory coat.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound stands as a promising yet underexplored molecule. Its hybrid structure, featuring the privileged indanone scaffold and reactive nitro and bromo functionalities, positions it as a highly valuable intermediate for synthetic chemists and a compelling candidate for biological screening. This guide provides the necessary foundational knowledge—from predicted properties and spectroscopic data to proposed synthesis and potential applications—to empower researchers to unlock the full potential of this versatile chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Inden-1-one, 5-bromo-2,3-dihydro- [webbook.nist.gov]
- 6. 1H-Inden-1-one, 5-bromo-2,3-dihydro- [webbook.nist.gov]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. 5-Bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 27274687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | C9H6BrFO | CID 69199585 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one: Synthesis, Structure, and Spectroscopic Characterization
Abstract
This technical guide provides a comprehensive overview of the molecular structure, a proposed synthetic pathway, and the predicted spectroscopic characteristics of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one. This molecule, a substituted indanone, is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the indanone scaffold in biologically active compounds.[1][2] Given the absence of detailed experimental data in the current literature for this specific derivative, this guide synthesizes information from related structures and established chemical principles to provide a robust predictive analysis. We present a logical, though currently hypothetical, synthetic protocol, detailed predictions of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, and a discussion of the key structural and electronic features of the molecule. This document is intended to serve as a foundational resource for scientists interested in the synthesis and characterization of novel indanone derivatives.
Introduction and Significance
The 1-indanone scaffold is a core structural motif in a multitude of pharmacologically active molecules and natural products.[2] Its rigid, bicyclic framework serves as a valuable template for the spatial orientation of functional groups, enabling precise interactions with biological targets. Derivatives of 1-indanone have demonstrated a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[2]
The introduction of bromo and nitro substituents onto the aromatic ring of the indanone core, as in this compound, is anticipated to significantly modulate its electronic properties and, consequently, its potential biological activity and utility as a synthetic intermediate. Halogen atoms can participate in halogen bonding and alter metabolic stability, while nitro groups are strong electron-withdrawing groups that can influence receptor binding and are often precursors to amino groups, which are pivotal for further functionalization.
This guide provides an in-depth analysis of the title compound, with a focus on its synthesis and structural elucidation through modern spectroscopic techniques.
Molecular Structure and Properties
The molecular structure of this compound consists of a dihydrindenone core, which is a fused system of a benzene ring and a cyclopentanone ring. The aromatic ring is substituted with a bromine atom at position 5 and a nitro group at position 6.
Structural Features
-
Core Scaffold: 2,3-dihydro-1H-inden-1-one (1-indanone).
-
Substituents:
-
A bromine atom at the C5 position.
-
A nitro group (NO₂) at the C6 position.
-
-
Key Functional Groups:
-
Aromatic ring
-
Ketone (C=O)
-
Bromo-aryl group
-
Nitro-aryl group
-
The IUPAC name for this compound is this compound. Its CAS Number is 723760-74-5.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties is presented in Table 1. These values are estimated based on the compound's structure.
| Property | Predicted Value |
| Molecular Formula | C₉H₆BrNO₃ |
| Molecular Weight | 256.06 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) |
Proposed Synthetic Pathway
Caption: Proposed synthesis workflow for 5-bromo-6-nitro-1-indanone.
Step 1: Synthesis of the Precursor, 5-Bromo-1-indanone (Established Method)
5-Bromo-1-indanone can be synthesized via an intramolecular Friedel-Crafts acylation of 3-(3-bromophenyl)propionic acid.[4] This is a well-established method for the preparation of indanones.
Step 2: Proposed Nitration of 5-Bromo-1-indanone
The introduction of a nitro group onto the aromatic ring of 5-bromo-1-indanone is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the bromo group and the acyl group of the indanone ring system.
-
Bromo Group (at C5): An ortho-, para-director and a deactivating group.
-
Acyl Group (ketone): A meta-director and a strong deactivating group.
The available positions for nitration are C4, C6, and C7.
-
Position C4: Ortho to the bromo group and meta to the acyl group.
-
Position C6: Ortho to the bromo group and meta to the acyl group.
-
Position C7: Para to the bromo group and ortho to the acyl group.
Both C4 and C6 are activated by the bromo group and deactivated by the acyl group. Position C7 is also activated by the bromo group but is ortho to the deactivating acyl group, which may introduce steric hindrance. The formation of the desired 6-nitro isomer is plausible, but the reaction may yield a mixture of isomers.[5][6]
Detailed Experimental Protocol (Proposed)
Caution: This is a proposed protocol and should be performed with appropriate safety precautions by trained personnel. Nitrating agents are highly corrosive and reactions can be exothermic.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 5 mL) to 0-5 °C in an ice bath.
-
Addition of Reactant: Slowly add 5-bromo-1-indanone (1.0 g, 4.74 mmol) to the cold sulfuric acid while stirring. Ensure the temperature remains below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding fuming nitric acid (HNO₃, 0.4 mL) to cold concentrated sulfuric acid (1 mL).
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of 5-bromo-1-indanone over 30 minutes, maintaining the temperature between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: The crude product may require purification by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to isolate the desired this compound isomer.
Spectroscopic Characterization (Predicted)
The following sections detail the predicted spectroscopic data for this compound, which are essential for its unambiguous identification.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in CDCl₃ would exhibit distinct signals for the aliphatic and aromatic protons.
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H7 (Aromatic) | ~ 8.0 - 8.2 | s | 1H |
| H4 (Aromatic) | ~ 7.8 - 8.0 | s | 1H |
| H2 (Aliphatic) | ~ 3.2 - 3.4 | t | 2H |
| H3 (Aliphatic) | ~ 2.7 - 2.9 | t | 2H |
-
Rationale: The aromatic protons (H4 and H7) are expected to be singlets due to the substitution pattern. Their chemical shifts will be downfield due to the electron-withdrawing effects of the nitro and bromo groups, and the carbonyl group. The aliphatic protons at C2 and C3 will appear as triplets due to coupling with each other.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will show nine distinct carbon signals.
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (C=O) | ~ 205 - 207 |
| C6 (C-NO₂) | ~ 148 - 152 |
| C7a | ~ 150 - 154 |
| C3a | ~ 135 - 138 |
| C7 | ~ 128 - 132 |
| C4 | ~ 125 - 129 |
| C5 (C-Br) | ~ 118 - 122 |
| C2 | ~ 36 - 38 |
| C3 | ~ 25 - 27 |
-
Rationale: The carbonyl carbon (C1) will have the most downfield chemical shift. The aromatic carbons attached to the electron-withdrawing nitro and bromo groups (C6 and C5) will have their chemical shifts significantly influenced. The aliphatic carbons (C2 and C3) will appear in the typical upfield region.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the ketone, nitro, and aromatic functionalities.
Table 4: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Vibration | Intensity |
|---|---|---|
| ~ 3100 - 3000 | C-H stretch (aromatic) | Medium |
| ~ 2980 - 2850 | C-H stretch (aliphatic) | Medium |
| ~ 1710 - 1690 | C=O stretch (ketone) | Strong |
| ~ 1600, 1475 | C=C stretch (aromatic) | Medium |
| ~ 1550 - 1520 | N-O asymmetric stretch (nitro) | Strong |
| ~ 1360 - 1340 | N-O symmetric stretch (nitro) | Strong |
| ~ 1050 - 1000 | C-Br stretch | Medium |
-
Rationale: The most prominent peaks will be the strong carbonyl stretch and the two strong stretches corresponding to the nitro group.[7][8][9][10] The presence of both aromatic and aliphatic C-H stretches will also be evident.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom.
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation | Notes |
|---|---|---|
| 255/257 | [M]⁺ (Molecular ion) | Isotopic pattern with ~1:1 ratio due to ⁷⁹Br and ⁸¹Br.[11] |
| 209/211 | [M - NO₂]⁺ | Loss of the nitro group. |
| 181/183 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide. |
| 130 | [M - Br - NO₂]⁺ | Loss of both bromine and nitro group. |
-
Rationale: The presence of bromine will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[11] Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and subsequent loss of carbon monoxide (CO).[12]
Conclusion
This compound is a synthetically accessible, yet under-explored, derivative of the pharmacologically relevant 1-indanone scaffold. This guide provides a robust, albeit predictive, framework for its synthesis and structural characterization. The proposed synthetic route via nitration of 5-bromo-1-indanone is chemically sound, although the regioselectivity requires experimental validation. The predicted spectroscopic data presented herein offer a detailed blueprint for researchers to identify and characterize the target molecule. It is our hope that this technical guide will stimulate further research into this and related compounds, ultimately unlocking their potential in drug discovery and development.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-1-indanone | C9H7BrO | CID 520695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach | Semantic Scholar [semanticscholar.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. m.youtube.com [m.youtube.com]
- 10. instanano.com [instanano.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one, a valuable substituted indanone intermediate for pharmaceutical research and drug development. The synthetic strategy is a robust two-step process commencing with the intramolecular Friedel-Crafts acylation of 3-(3-bromophenyl)propanoic acid to yield the key intermediate, 5-bromo-2,3-dihydro-1H-inden-1-one. This is followed by a regioselective electrophilic nitration to introduce a nitro group at the C-6 position. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative references to support the underlying chemical principles.
Introduction and Synthetic Strategy
The 1-indanone scaffold is a privileged structural motif present in a multitude of biologically active molecules and natural products.[1] Its derivatives are integral to the development of therapeutic agents, including treatments for neurodegenerative diseases.[1] The target molecule, this compound, is a highly functionalized intermediate. The presence of the bromo, nitro, and ketone functionalities offers multiple reaction sites for further molecular elaboration, making it a valuable building block in medicinal chemistry.
Our synthetic approach is a logical and efficient two-step sequence, which is outlined below. The strategy is designed to first construct the core indanone ring system and then introduce the nitro group in a controlled, regioselective manner.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 5-bromo-2,3-dihydro-1H-inden-1-one via Intramolecular Friedel-Crafts Acylation
The construction of the indanone core is most reliably achieved through an intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid derivative.[1][2] This classic electrophilic aromatic substitution reaction involves the cyclization of an acyl group onto the aromatic ring, promoted by a strong acid catalyst.[2]
Mechanistic Rationale and Reagent Selection
The reaction proceeds via the formation of a highly electrophilic acylium ion intermediate, generated by the activation of the carboxylic acid by a strong acid. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion, followed by deprotonation to restore aromaticity and yield the fused five-membered ring of the 1-indanone product.
References
An In-Depth Technical Guide to 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one: A Versatile Scaffold for Drug Discovery
This guide provides a comprehensive technical overview of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one (CAS No. 723760-74-5), a substituted indanone derivative poised for significant applications in medicinal chemistry and drug development. We will delve into its chemical properties, a proposed synthetic pathway grounded in established organic chemistry principles, and its potential as a strategic building block for creating novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced chemical intermediates.
The Indanone Core: A Privileged Scaffold in Medicinal Chemistry
The 1-indanone skeleton is recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a versatile foundation for developing a wide array of therapeutic agents. The rigid, bicyclic nature of the indanone core provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with protein binding sites.
Notably, the indanone moiety is the cornerstone of Donepezil, a leading acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1][2] Beyond neurodegenerative disorders, indanone derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, underscoring the immense potential of this scaffold.[2][3] The subject of this guide, this compound, is a functionally rich derivative designed for further chemical elaboration.
Physicochemical Properties and Structural Data
The key physicochemical properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.
| Property | Value | Source |
| CAS Number | 723760-74-5 | [4] |
| Molecular Formula | C₉H₆BrNO₃ | Derived |
| Molecular Weight | 256.06 g/mol | Derived |
| IUPAC Name | This compound | [4] |
| Canonical SMILES | C1C(=O)C2=C(C1)C=C(C(=C2)--INVALID-LINK--[O-])Br | Derived |
Proposed Synthesis: A Strategic, Multi-Step Approach
The overall workflow involves a directed electrophilic nitration of the 5-bromo-1-indanone precursor. The existing bromo and carbonyl groups will dictate the regioselectivity of this critical step.
References
physical and chemical properties of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one
An In-Depth Technical Guide to 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and potential applications of the novel compound this compound. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from structurally analogous compounds. The indanone core is a recognized scaffold in medicinal chemistry, and the introduction of bromo and nitro functionalities is anticipated to significantly influence its biological activity and chemical reactivity. This guide is intended for researchers, scientists, and drug development professionals, offering a predictive yet scientifically grounded resource to facilitate further investigation and application of this compound.
Introduction: The Chemical Landscape of this compound
This compound is a substituted indanone derivative. The core structure, 1-indanone, is a bicyclic aromatic ketone that serves as a foundational scaffold for numerous biologically active molecules, including antiviral, anticancer, and neuroprotective agents.[1] The strategic placement of a bromine atom and a nitro group on the aromatic ring is expected to modulate the electronic properties and steric profile of the parent molecule, thereby offering a unique candidate for drug discovery and a versatile intermediate in organic synthesis.
The bromine substituent, a halogen, can participate in halogen bonding and serves as a reactive handle for cross-coupling reactions, enabling further molecular diversification.[2] The nitro group is a strong electron-withdrawing group, which significantly impacts the reactivity of the aromatic ring and the acidity of adjacent C-H bonds.[3] This electronic perturbation is a key feature in many bioactive nitroaromatic compounds.[4] This guide will dissect the predicted properties and behaviors stemming from this specific combination of functional groups.
Predicted Physicochemical Properties
The physical properties of this compound have been estimated based on the known properties of 1-indanone and the predictable effects of bromo and nitro substitution. The presence of the polar nitro group and the heavy bromine atom is expected to result in a crystalline solid with a relatively high melting point and poor solubility in water, but good solubility in polar organic solvents.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₉H₆BrNO₃ | Based on the chemical structure. |
| Molecular Weight | 256.06 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Pale yellow to orange crystalline solid | Aromatic nitro compounds are often colored.[5] |
| Melting Point | >150 °C (decomposes) | The addition of bromo and nitro groups to an aromatic ring, along with increased molecular weight and polarity, will substantially increase the melting point compared to 1-indanone (38-42 °C). Nitroaromatic compounds can be thermally unstable. |
| Boiling Point | >350 °C (decomposes) | Expected to be significantly higher than 1-indanone (243-245 °C) due to increased molecular weight and polarity. Decomposition is likely at high temperatures. |
| Solubility | Insoluble in water; Soluble in DMSO, DMF, acetone, and ethyl acetate. | The polar nitro and ketone groups will not overcome the hydrophobicity of the bicyclic aromatic system. Good solubility is expected in polar aprotic solvents. |
| CAS Number | 723760-74-5 |
Predicted Spectroscopic Profile
The spectroscopic signature of this compound can be predicted by analyzing its constituent functional groups.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the carbonyl, nitro, and aromatic groups.
-
~1710-1730 cm⁻¹ (C=O stretch): A strong absorption typical for an α,β-unsaturated ketone conjugated with an aromatic ring.
-
~1520-1550 cm⁻¹ and ~1340-1360 cm⁻¹ (N-O asymmetric and symmetric stretch): Two strong absorptions characteristic of an aromatic nitro group.[6]
-
~1600 cm⁻¹ and ~1475 cm⁻¹ (C=C aromatic stretch): Medium to strong absorptions from the benzene ring.
-
~2900-3100 cm⁻¹ (C-H stretch): Aromatic and aliphatic C-H stretching vibrations.
-
~800-900 cm⁻¹ (C-H out-of-plane bend): Bending indicative of the substitution pattern on the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide key information about the substitution pattern on the aromatic ring and the structure of the five-membered ring.
-
Aromatic Region (δ 7.5-8.5 ppm): Two singlets are expected for the two aromatic protons, likely deshielded due to the electron-withdrawing effects of the nitro and carbonyl groups.
-
Aliphatic Region (δ 2.5-3.5 ppm): Two triplets corresponding to the two methylene (-CH₂-) groups in the five-membered ring, showing coupling to each other.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms.
-
Carbonyl Carbon (δ ~195-205 ppm): The ketone carbonyl carbon will be significantly downfield.
-
Aromatic Carbons (δ ~120-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbons bearing the bromo and nitro groups will have their chemical shifts significantly influenced.
-
Aliphatic Carbons (δ ~25-40 ppm): Two signals for the two methylene carbons.
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would be observed at m/z 255 and 257. Fragmentation would likely involve the loss of NO₂, CO, and Br.
Proposed Synthesis and Mechanistic Insights
A plausible synthetic route to this compound would likely start from a commercially available indanone derivative, such as 5-bromo-2,3-dihydro-1H-inden-1-one. The synthesis would involve an electrophilic aromatic substitution (nitration) reaction.
Experimental Protocol: Nitration of 5-bromo-2,3-dihydro-1H-inden-1-one
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Addition of Substrate: Slowly add 5-bromo-2,3-dihydro-1H-inden-1-one to the cooled sulfuric acid with continuous stirring until fully dissolved.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel. Add this mixture dropwise to the reaction flask, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product should precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Mechanistic Rationale
The nitration of an aromatic ring proceeds via an electrophilic aromatic substitution mechanism. The mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺). The existing bromo and acyl groups on the indanone ring will direct the position of the incoming nitro group. The acyl group is a meta-director, while the bromo group is an ortho-, para-director. In this case, the directing effects would favor substitution at the 6-position.
Caption: Proposed synthetic workflow for this compound.
Predicted Chemical Reactivity
The reactivity of this compound is governed by its three key functional groups: the ketone, the aromatic ring with bromo and nitro substituents.
-
Ketone Carbonyl Group: The ketone can undergo standard reactions such as reduction to an alcohol, reductive amination, and formation of imines or hydrazones.
-
Aromatic Ring: The nitro group is strongly deactivating, making further electrophilic substitution on the aromatic ring difficult.[4] However, it activates the ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the bromo group under certain conditions.
-
Bromo Substituent: The carbon-bromine bond provides a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.[2]
-
α-Protons: The protons on the carbon adjacent to the carbonyl group (the α-protons) are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles.
Caption: Key electronic influences on the reactivity of the title compound.
Safety, Handling, and Storage
Given the presence of bromo and nitro functional groups, this compound should be handled with appropriate safety precautions. Aromatic nitro compounds can be toxic and are often skin and eye irritants.[7][8][9][10][11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Potential Applications in Research and Development
The unique combination of the indanone scaffold with bromo and nitro substituents suggests several potential applications:
-
Medicinal Chemistry: The compound can serve as a starting point for the synthesis of novel therapeutic agents. The indanone core is present in various drugs, and the bromo and nitro groups can be modified to optimize biological activity.[1]
-
Chemical Biology: As a potential precursor to fluorescent probes or bioactive small molecules, it could be used to study biological pathways.
-
Organic Synthesis: The bromo group allows for its use as a building block in the synthesis of more complex molecules through cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Nitro compound - Wikipedia [en.wikipedia.org]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irjet.net [irjet.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dl.novachem.com.au [dl.novachem.com.au]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. spectrumchemical.com [spectrumchemical.com]
5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one mechanism of action
An In-depth Technical Guide The Elucidation of the Mechanism of Action for 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one: A Proposed Investigatory Roadmap
Abstract
This compound is a substituted indanone, a scaffold known for a wide array of biological activities.[1][2] However, the specific mechanism of action (MoA) for this particular molecule remains uncharacterized in peer-reviewed literature. This guide serves not as a declaration of a known mechanism, but as a comprehensive, experience-driven roadmap for its elucidation. We will dissect the molecule's structural components, posit several scientifically-grounded mechanistic hypotheses based on analogous compounds, and detail a robust, multi-stage experimental workflow designed to rigorously test these hypotheses. This document is intended for researchers, scientists, and drug development professionals engaged in the challenging but rewarding process of novel compound characterization.
Structural Analysis and Formulation of Mechanistic Hypotheses
The chemical structure of this compound presents three key features that inform our mechanistic hypotheses: the 1-indanone core, the electron-withdrawing nitro group, and the bromo substituent. The interplay between these moieties suggests several potential, and not mutually exclusive, biological activities.
Hypothesis A: DNA Topoisomerase I (Top1) Inhibition
The most compelling hypothesis, drawn from structurally related compounds, is the inhibition of DNA Topoisomerase I. Extensive research on nitrated indenoisoquinolines—which share a similar polycyclic aromatic structure—has demonstrated that they are potent Top1 inhibitors.[3][4] The nitro group, in particular, is often crucial for this activity, enhancing the compound's ability to trap the Top1-DNA cleavage complex, leading to cytotoxic double-strand breaks during DNA replication.
Hypothesis B: Thiol-Reactive Electrophile and Covalent Inhibition
Drawing parallels from the antimicrobial agent 5-bromo-5-nitro-1,3-dioxane (bronidox), a plausible mechanism involves the oxidation of essential protein thiols.[5] The potent electron-withdrawing nature of the nitro group, combined with the bromo substituent on the aromatic ring, can render the indenone core highly electrophilic. This could facilitate a nucleophilic attack from cysteine residues in the active sites of key enzymes, leading to covalent, irreversible inhibition and subsequent disruption of cellular function.[6]
Hypothesis C: Induction of Oxidative Stress via Redox Cycling
Nitroaromatic compounds are well-documented agents of oxidative stress.[7] This mechanism posits that the nitro group of this compound undergoes intracellular enzymatic reduction (e.g., by NADPH-cytochrome P450 reductase) to form a nitro radical anion. In the presence of molecular oxygen, this radical can be re-oxidized to the parent compound, generating a superoxide radical in the process. This futile cycle consumes cellular reducing equivalents and floods the cell with reactive oxygen species (ROS), causing widespread damage to DNA, proteins, and lipids.
Hypothesis D: Bioactivation as a Nitric Oxide (NO) Donor
Many organic nitro and nitrate compounds function as vasodilators through their metabolic conversion to nitric oxide (NO), a critical signaling molecule.[8] It is conceivable that cellular metabolism could reduce the nitro group on the indenone ring, leading to the release of NO. This would suggest potential applications in cardiovascular research, although it is generally a less common mechanism for cytotoxic nitroaromatic compounds.
A Phased Experimental Workflow for MoA Deconvolution
To systematically investigate these hypotheses, we propose a phased approach, beginning with broad phenotypic screening and progressing to specific, mechanism-focused biochemical and cellular assays.
Phase 1: Initial Phenotypic Profiling
The first step is to establish the primary biological effect of the compound. This broad screening informs which mechanistic pathways are most relevant to pursue.
Experimental Protocol: Multi-Panel Cellular Screening
-
Cell Viability Assay (NCI-60 or similar):
-
Prepare a stock solution of this compound in DMSO.
-
Seed a diverse panel of 60 human cancer cell lines in 96-well plates at their optimal densities.
-
After 24 hours, treat the cells with the compound over a 5-log concentration range (e.g., 10 nM to 100 µM).
-
Incubate for 48-72 hours.
-
Assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay, which measures total protein content.
-
Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.
-
-
Antimicrobial Screening:
-
Perform a standard broth microdilution assay against a panel of gram-positive (e.g., Staphylococcus aureus), gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans).
-
Determine the Minimum Inhibitory Concentration (MIC) for each species.
-
The causality behind this initial step is simple: if the compound shows potent, sub-micromolar cytotoxicity against cancer cells, Hypotheses A, B, and C become primary candidates. If it displays broad-spectrum antimicrobial activity, Hypotheses B and C are strongly implicated. Weak or no activity would deprioritize further investigation.
Diagram: Initial Screening Workflow
Caption: Workflow for initial compound activity profiling.
Phase 2: Direct Target Engagement & Mechanistic Assays
Assuming positive results in Phase 1, we proceed to targeted assays.
Experimental Protocol: In Vitro DNA Relaxation Assay
-
Reaction Setup: Prepare reaction mixtures containing supercoiled plasmid DNA (e.g., pBR322), purified human Top1 enzyme, and varying concentrations of the test compound in Top1 assay buffer. Include camptothecin as a positive control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Resolve the DNA topoisomers on a 1% agarose gel. Stain with ethidium bromide or SYBR Safe and visualize under UV light.
-
Interpretation: The Top1 enzyme relaxes supercoiled DNA into its relaxed form. An inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA band. The self-validating nature of this assay comes from the direct observation of enzymatic product formation (or lack thereof).
Diagram: Topoisomerase I Catalytic Cycle and Inhibition
Caption: Inhibition of Top1 by trapping the cleavage complex.
Experimental Protocol: Intracellular ROS Detection
-
Cell Culture: Plate a responsive cancer cell line (e.g., A549 lung cancer) in a 96-well, black-walled plate.
-
Probe Loading: Load cells with 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) for 30 minutes. DCFDA is a non-fluorescent probe that is oxidized by ROS into the highly fluorescent DCF.
-
Treatment: Replace the media with fresh media containing various concentrations of the indenone compound. Include menadione or H₂O₂ as positive controls.
-
Measurement: Read the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at multiple time points (e.g., 0, 1, 2, 4 hours) using a plate reader.
-
Interpretation: A dose- and time-dependent increase in fluorescence indicates intracellular ROS production.
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (RFU) at 2h | Fold Change vs. Vehicle |
| Vehicle (0.1% DMSO) | - | 1,520 ± 85 | 1.0 |
| Indenone Compound | 1 | 2,350 ± 150 | 1.5 |
| Indenone Compound | 10 | 8,900 ± 430 | 5.9 |
| Indenone Compound | 50 | 22,600 ± 1,100 | 14.9 |
| Positive Control (H₂O₂) | 100 | 25,100 ± 1,350 | 16.5 |
| Table 1: Hypothetical quantitative data from an intracellular ROS assay. |
Experimental Protocol: Glutathione (GSH) Depletion Assay
-
Reaction Setup: In a 96-well plate, combine a solution of 50 µM Glutathione (GSH) in phosphate buffer with varying concentrations of the indenone compound.
-
Incubation: Incubate at room temperature for 1 hour.
-
Detection: Add Ellman's reagent (DTNB). DTNB reacts with free thiols (unreacted GSH) to produce a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm.
-
Interpretation: A decrease in absorbance at 412 nm relative to the GSH-only control indicates that the test compound has reacted with and depleted the free GSH, confirming its thiol reactivity.
Synthesis of Findings and Path Forward
The results from this multi-phase investigation will provide a clear picture of the primary mechanism of action.
-
Outcome 1: If the compound is a potent Top1 inhibitor with high cytotoxicity but shows low ROS production and low thiol reactivity, Hypothesis A is confirmed. The research path would then focus on structure-activity relationship (SAR) studies to optimize Top1 inhibition.
-
Outcome 2: If the compound shows potent cytotoxicity and antimicrobial activity, causes rapid GSH depletion, and induces high levels of ROS, a dual mechanism involving Hypotheses B and C is likely. Further proteomic studies would be required to identify specific covalent protein targets.
-
Outcome 3: If the compound is only weakly cytotoxic but induces significant ROS, Hypothesis C might be its primary, albeit weak, effect.
-
Outcome 4: If none of the above assays yield positive results, the Griess assay for NO release (Hypothesis D ) should be performed. A negative result there would suggest the compound acts via a novel, unhypothesized mechanism, requiring more advanced target identification techniques like thermal proteome profiling or genetic screening.
This structured, hypothesis-driven approach ensures a logical and efficient use of resources, providing a self-validating system where each experimental result informs the next logical step. By following this roadmap, researchers can move from a position of uncertainty to a clear, evidence-based understanding of the molecular mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of nitrated indenoisoquinolines as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Pharmacology of nitrates and other NO donors] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Research Applications of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one: A Versatile Scaffold for Modern Drug Discovery
This guide provides an in-depth exploration of the potential research applications of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one, a molecule positioned at the intersection of proven synthetic utility and compelling biological potential. For researchers, medicinal chemists, and drug development professionals, this compound represents a rich starting point for generating novel chemical entities with diverse therapeutic possibilities. We will delve into the scientific rationale behind its potential uses, grounded in the established roles of its core structural motifs: the indanone framework, the reactive bromine substituent, and the biologically active nitro group.
Foundational Analysis: The Chemical and Biological Rationale
The indanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including the FDA-approved Alzheimer's drug, Donepezil.[1][2] Its rigid bicyclic structure provides a well-defined orientation for appended functional groups to interact with biological targets. The true potential of this compound, however, lies in the strategic placement of its bromo and nitro functional groups.
-
The Bromo Group: This halogen serves as a versatile synthetic handle. It is an excellent leaving group and a key participant in a wide array of powerful cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[3][4][5] This allows for the systematic and efficient introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships (SAR) essential for drug optimization.[4]
-
The Nitro Group: The nitro group is far more than a simple substituent; it is a well-established pharmacophore responsible for the biological activity of numerous drugs.[6][7] Its strong electron-withdrawing nature significantly modulates the electronic properties of the aromatic ring. Furthermore, the nitro group can be bioreduced by enzymes like nitroreductases, particularly in hypoxic environments (e.g., solid tumors, certain bacteria), to form cytotoxic reactive nitrogen species.[6][8] This opens up avenues for developing targeted therapies and antimicrobial agents.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its application in research.
| Property | Value | Source |
| Chemical Formula | C₉H₆BrNO₃ | N/A |
| Molecular Weight | 256.06 g/mol | Calculated |
| Appearance | Likely a crystalline solid | Inferred from similar compounds[4][9] |
| CAS Number | 723760-74-5 | [10] |
Potential Research Application I: A Versatile Intermediate for Medicinal Chemistry
The most immediate and powerful application of this compound is as a foundational building block for creating libraries of novel compounds for drug discovery. The bromine and nitro groups offer orthogonal reactivity, allowing for sequential and controlled modifications.
Scientific Rationale
The indanone core has been successfully leveraged to develop therapeutics for neurological disorders and oncology.[1][4] By using this compound as a starting scaffold, researchers can rapidly generate a diverse set of derivatives to screen against a wide range of biological targets, such as kinases, G-protein coupled receptors, and enzymes implicated in disease.
Proposed Synthetic Workflow: Library Generation
The following workflow illustrates how diverse chemical spaces can be explored starting from the title compound.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Page loading... [guidechem.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indanone Scaffold and the Significance of Functionalization
The 1-indanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive starting point for the design of novel therapeutics. The strategic functionalization of the indanone core is a key approach in modulating the pharmacological properties of these molecules, with applications in areas such as neuroscience and oncology.[1] This guide focuses on a specific, functionalized derivative: 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one . This compound, with its unique substitution pattern of a bromine atom and a nitro group, represents a versatile intermediate for the synthesis of more complex molecules. The presence of the electron-withdrawing nitro group and the synthetically adaptable bromo substituent opens up a wide range of possibilities for further chemical modifications, making it a valuable building block in drug discovery and development.[2][3]
Chemical Properties and Characterization
| Property | Value | Source |
| Chemical Formula | C₉H₆BrNO₃ | Inferred |
| Molecular Weight | 256.06 g/mol | Inferred |
| CAS Number | 723760-74-5 | Chemical Supplier Data |
| Appearance | Likely a yellow or off-white solid | Inferred from related nitroaromatic compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred |
-
¹H NMR: The spectrum is expected to show two singlets in the aromatic region corresponding to the protons at the C-4 and C-7 positions. The methylene protons of the five-membered ring will likely appear as two triplets around 2.5-3.5 ppm.
-
¹³C NMR: The spectrum should display nine distinct carbon signals, including a signal for the carbonyl carbon above 190 ppm. The aromatic carbons will appear in the 120-150 ppm range, with the carbons attached to the bromo and nitro groups showing characteristic shifts.
-
IR Spectroscopy: Key vibrational bands are expected for the carbonyl group (C=O) around 1700-1720 cm⁻¹, and for the nitro group (N-O) at approximately 1520-1560 cm⁻¹ (asymmetric stretch) and 1340-1380 cm⁻¹ (symmetric stretch).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.
Proposed Synthesis of this compound
A plausible and logical synthetic route to this compound involves the electrophilic nitration of the readily available precursor, 5-bromo-2,3-dihydro-1H-inden-1-one.
Analysis of Regioselectivity
The regiochemical outcome of the nitration reaction is dictated by the directing effects of the substituents already present on the benzene ring of the indanone core.[8][9][10]
-
Bromo Group (at C-5): The bromine atom is a deactivating but ortho, para-directing group. This is due to a combination of its electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M).
-
Acyl Group (Ketone): The carbonyl group of the five-membered ring is a deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects (-I, -M).
Considering these directing effects, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to specific positions on the aromatic ring. The bromo group directs to positions 4 and 6 (ortho and para, respectively). The acyl group directs to positions 6 and 7 (meta). The position C-6 is favored by both substituents, making it the most likely site for nitration.
Caption: Regioselectivity of the nitration of 5-bromo-1-indanone.
Detailed Experimental Protocol
This protocol is a proposed method based on standard nitration procedures for aromatic compounds.[11][12] Appropriate safety precautions must be taken when working with strong acids and nitrating agents.
Materials:
-
5-bromo-2,3-dihydro-1H-inden-1-one
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Deionized water
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or ethyl acetate
-
Hexane or petroleum ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Substrate: Slowly add 5-bromo-2,3-dihydro-1H-inden-1-one to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of the bromo-indanone in sulfuric acid over a period of 30-60 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the crude product should form.
-
Work-up:
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Alternatively, if an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of 5-bromo-6-nitro-1-indanone.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. As with many nitroaromatic and brominated compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
The synthesis of this compound involves the use of concentrated nitric and sulfuric acids, which are highly corrosive and strong oxidizing agents. Extreme caution must be exercised when handling these reagents. The nitration reaction is exothermic and has the potential for runaway, so strict temperature control is essential.
Potential Applications in Drug Discovery and Chemical Biology
While specific applications for this compound have not been extensively reported, its structure suggests several potential uses as a chemical intermediate:
-
Synthesis of Amino-Indanones: The nitro group can be readily reduced to an amine, yielding 6-amino-5-bromo-1-indanone. This amino-indanone derivative can serve as a key building block for the synthesis of a variety of heterocyclic systems or for the introduction of other functional groups via diazotization reactions.
-
Cross-Coupling Reactions: The bromine atom provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions.[11] This allows for the introduction of a wide range of aryl, alkyl, and amino substituents at the 5-position of the indanone core, enabling the generation of diverse chemical libraries for biological screening.
-
Probe for Biological Systems: The nitroaromatic moiety can act as an electrophilic center and may have applications as a covalent modifier of biological targets. Additionally, nitro-containing compounds are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][13][14]
The combination of the bromo and nitro functionalities in a single molecule makes this compound a highly valuable and versatile intermediate for the synthesis of novel, biologically active compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. benchchem.com [benchchem.com]
- 6. 4-Bromo-2-indanone(846032-36-8) 1H NMR spectrum [chemicalbook.com]
- 7. 5-Bromo-1-indanone(34598-49-7) 1H NMR [m.chemicalbook.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. savemyexams.com [savemyexams.com]
- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. cerritos.edu [cerritos.edu]
- 13. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Indanone Core: A Privileged Scaffold in Modern Drug Discovery
A Technical Guide to the Discovery, History, and Synthetic Evolution of Substituted Indanones
Introduction: The Enduring Significance of the Indanone Scaffold
The indanone framework, a bicyclic structure featuring a benzene ring fused to a cyclopentanone, is a cornerstone of medicinal chemistry.[1][2][3][4] Its rigid conformation and the diverse chemical modifications it allows have established it as a "privileged structure," a molecular scaffold that can provide ligands for more than one type of biological receptor or enzyme.[2][3] From natural products displaying cytotoxic and anti-inflammatory activities to blockbuster synthetic drugs, the indanone moiety is a recurring motif in molecules of profound biological importance.[1][3][5]
Perhaps the most notable exemplar of the indanone's therapeutic impact is Donepezil, a leading treatment for Alzheimer's disease that functions as an acetylcholinesterase (AChE) inhibitor.[2][3][6] The indanone core is also central to the structure of Indinavir, an HIV protease inhibitor, and Sulindac, a non-steroidal anti-inflammatory drug (NSAID).[4] The journey of this scaffold from its first synthesis to its current status in drug development is a compelling narrative of evolving synthetic strategies and deepening biological understanding. This guide provides an in-depth exploration of the discovery and history of substituted indanones, detailing the key synthetic methodologies that have enabled their widespread application and the causal logic behind their development.
Part 1: Historical Perspective and Foundational Syntheses
The first publications detailing the preparation of 1-indanones emerged in the 1920s.[7] A landmark synthesis was reported in 1927, where unsubstituted 1-indanone was obtained in 90% yield via the intramolecular Friedel-Crafts acylation of phenylpropionic acid chloride using aluminum chloride.[7] This reaction, involving the cyclization of an acyl group onto an adjacent aromatic ring, remains one of the most classical and robust methods for constructing the indanone core.[8] Shortly thereafter, in 1939, a method was described for cyclizing hydrocinnamic acid to 1-indanone using sulfuric acid, further cementing the role of acid-catalyzed cyclizations in early indanone synthesis.[7]
These early methods laid the groundwork for decades of innovation. The fundamental challenge was, and often still is, to achieve efficient, regioselective, and, more recently, stereoselective synthesis of indanones bearing various substituents. The evolution of synthetic organic chemistry can be traced through the development of increasingly sophisticated solutions to this challenge.
Part 2: Major Synthetic Methodologies and Mechanistic Insights
The construction of the indanone skeleton has been approached from numerous angles. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and tolerance of functional groups. Here, we delve into the core synthetic pillars.
Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is the most traditional and widely employed method for synthesizing 1-indanones.[8][9] It typically involves the cyclization of 3-arylpropanoic acids or their more reactive acyl chloride derivatives.[7][8]
Causality and Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong Brønsted or Lewis acid activates the carbonyl group of the tethered carboxylic acid or acyl chloride, generating a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion, forming the five-membered ring. A final deprotonation step restores aromaticity and yields the 1-indanone product.[8] The choice of acid catalyst is critical; strong acids like polyphosphoric acid (PPA), sulfuric acid, or Lewis acids such as AlCl₃, FeCl₃, and NbCl₅ are commonly used.[7][10][11] The use of stoichiometric amounts of strong acids can pose challenges for substrates with sensitive functional groups and can complicate product isolation.[9] This has driven the development of milder, catalytic methods, including the use of metal triflates and superacids under controlled conditions.[7][12]
The Nazarov Cyclization
The Nazarov cyclization is a powerful alternative, particularly for synthesizing substituted indanones from α,β-unsaturated ketones (chalcones).[7] It is an acid-catalyzed 4π-electrocyclization of a divinyl ketone to form a cyclopentenone.[10] When one of the vinyl groups is part of an aromatic ring, the product is an indanone.[10]
Causality and Mechanism: The reaction is initiated by the activation of the ketone by a Lewis or Brønsted acid, which generates a pentadienyl cation. This cation then undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation. Subsequent proton transfer and tautomerization yield the final indanone product.[10] The utility of this method has been greatly expanded by the use of catalytic amounts of Lewis acids like Cu(OTf)₂, which avoids the harsh conditions of stoichiometric methods and improves functional group tolerance.[7] Furthermore, tandem strategies, such as a Nazarov cyclization followed by electrophilic fluorination, have been developed to create highly functionalized indanones with multiple stereocenters.[13]
References
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. An efficient synthesis of highly substituted indanones and chalcones promoted by superacid - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04763J [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: A Guide to the Laboratory Synthesis of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one, a valuable chemical intermediate. The synthesis is achieved through the electrophilic nitration of 5-bromo-2,3-dihydro-1H-inden-1-one. This guide elucidates the underlying reaction mechanism, offers a detailed step-by-step protocol, and emphasizes the critical safety procedures required for handling nitrating agents. The content is tailored for researchers, chemists, and professionals in drug development who require a robust and reproducible synthetic method.
Introduction and Scientific Context
This compound is a substituted indanone derivative that serves as a versatile precursor in organic synthesis. The indanone scaffold is a privileged structure in medicinal chemistry, and the presence of ortho-positioned bromo and nitro functional groups provides distinct handles for subsequent chemical modifications. For instance, the bromo group is amenable to palladium-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine, opening pathways to a diverse range of heterocyclic compounds and other complex molecules.[1] This application note details a reliable protocol for its preparation via electrophilic aromatic substitution.
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis of the target compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process involves two primary stages: the generation of a potent electrophile and its subsequent attack on the aromatic ring of the substrate.
Stage 1: Generation of the Nitronium Ion (NO₂⁺) Concentrated sulfuric acid (H₂SO₄) acts as a strong acid and a dehydrating agent. It protonates nitric acid (HNO₃), which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This is the active electrophile in the reaction.[2]
Stage 2: Electrophilic Attack and Regioselectivity The nitronium ion is attacked by the π-electron system of the 5-bromo-2,3-dihydro-1H-inden-1-one ring. The regiochemical outcome—the addition of the nitro group at the C-6 position—is governed by the directing effects of the existing substituents:
-
Bromo Group (at C-5): As a halogen, bromine is an ortho-, para-director due to the ability of its lone pairs to stabilize the intermediate carbocation (the sigma complex) through resonance. It directs the incoming electrophile to the C-4 and C-6 positions.[3][4]
-
Acyl Group (Indanone Carbonyl): The carbonyl group is strongly electron-withdrawing and acts as a meta-director, deactivating the ring and directing electrophiles to the C-7 position.
The observed product, this compound, indicates that the ortho-directing effect of the bromine atom is the dominant influence, guiding the nitronium ion to the adjacent C-6 position. This position is also meta to the deactivating acyl group, representing a synergistic outcome of the electronic effects.
References
The Strategic Utility of 5-Bromo-6-Nitro-2,3-Dihydro-1H-Inden-1-one in Synthetic Chemistry: Application Notes and Protocols
In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized intermediates is paramount for the efficient construction of complex molecular architectures. Among these, 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one emerges as a potent and versatile building block. Its unique arrangement of a ketone, a bromine atom, and a nitro group on a rigid indanone framework provides a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of this intermediate, offering detailed protocols and insights for researchers and scientists in the field.
Introduction: The Chemical Potential of a Multifunctional Intermediate
This compound is a substituted indanone derivative with the chemical formula C₉H₆BrNO₃ and a molecular weight of 256.05 g/mol .[1] The strategic placement of the bromo and nitro substituents on the aromatic ring, ortho to each other, unlocks a wide range of synthetic possibilities. The electron-withdrawing nature of the nitro group activates the bromine atom for nucleophilic aromatic substitution, while the nitro group itself can be readily transformed into an amino group, a gateway to a vast array of nitrogen-containing heterocycles. The ketone functionality provides a handle for further modifications of the five-membered ring. These features make it a valuable precursor for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of anti-inflammatory, antimicrobial, or anticancer agents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 723760-74-5 | [1] |
| Molecular Formula | C₉H₆BrNO₃ | [1] |
| Molecular Weight | 256.05 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Boiling Point | 357.9±42.0°C at 760 mmHg | [1] |
| Storage | Room temperature, dry, sealed | [1] |
Synthesis of the Intermediate: A Step-by-Step Guide
The synthesis of this compound is typically achieved through a two-step process starting from 3-(3-bromophenyl)propionic acid. The first step involves an intramolecular Friedel-Crafts acylation to form the indanone core, followed by a regioselective nitration.
Step 1: Synthesis of 5-Bromo-2,3-dihydro-1H-inden-1-one
The cyclization of 3-(3-bromophenyl)propionic acid is a classic Friedel-Crafts reaction. The use of a strong acid catalyst promotes the formation of an acylium ion, which then undergoes intramolecular electrophilic aromatic substitution to yield the indanone.
Protocol 1: Friedel-Crafts Cyclization
-
Materials: 3-(3-Bromophenyl)propionic acid, chlorosulfonic acid.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a gas outlet, carefully add 3-(3-bromophenyl)propionic acid.
-
Cool the flask in an ice bath.
-
Slowly and cautiously add chlorosulfonic acid to the flask with stirring. The reaction is exothermic and will generate HCl gas, which should be vented to a fume hood or neutralized in a trap.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Regioselective Nitration to this compound
The nitration of 5-bromo-1-indanone is a critical step that requires careful control of reaction conditions to ensure the desired regioselectivity. The bromine atom is an ortho-, para-director, while the carbonyl group is a meta-director. The interplay of these directing effects, along with the steric hindrance, favors the introduction of the nitro group at the C6 position.
Protocol 2: Nitration of 5-Bromo-1-indanone
-
Materials: 5-Bromo-2,3-dihydro-1H-inden-1-one, concentrated nitric acid, concentrated sulfuric acid.
-
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2,3-dihydro-1H-inden-1-one in concentrated sulfuric acid at 0°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.
-
Add the cold nitrating mixture dropwise to the solution of the indanone, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for a specified time (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
The solid product will precipitate. Collect the solid by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral.
-
Dry the crude this compound. The product can be purified by recrystallization.
-
Application as a Chemical Intermediate: Gateway to Nitrogen Heterocycles
The true value of this compound lies in its utility as a precursor to more complex molecules, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals. The following sections detail key transformations and provide protocols for their execution.
Reduction of the Nitro Group: Formation of 6-Amino-5-bromo-1-indanone
The reduction of the nitro group to an amine is a pivotal transformation. The choice of reducing agent is crucial to avoid the reduction of the ketone or the cleavage of the carbon-bromine bond.
Protocol 3: Selective Nitro Group Reduction
-
Materials: this compound, tin(II) chloride dihydrate (SnCl₂·2H₂O), ethanol, concentrated hydrochloric acid.
-
Procedure:
-
Suspend this compound in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
The product will precipitate. Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-amino-5-bromo-2,3-dihydro-1H-inden-1-one.
-
Purify the product by column chromatography on silica gel.
-
Synthesis of Fused Heterocycles: Construction of Indeno[5,6-d]azoles
The resulting 6-amino-5-bromo-1-indanone is a versatile precursor for the synthesis of various fused heterocyclic systems. For example, it can be used to construct indeno-fused indazoles or other azoles, which are important scaffolds in medicinal chemistry.
Conceptual Workflow for Indazole Synthesis
The synthesis of an indeno-fused indazole could be envisioned through a Sandmeyer-type reaction followed by cyclization, or a direct cyclization of a diazotized aminoindanone. A more modern approach might involve a palladium-catalyzed N-arylation followed by cyclization.
Caption: Conceptual workflow for the synthesis of an indeno-fused indazole.
Protocol 4: Synthesis of a Fused Pyrrolo-Indole Derivative (Illustrative)
-
Step 1: Formation of the Hydrazine: The 6-amino-5-bromo-1-indanone can be converted to the corresponding hydrazine derivative via diazotization followed by reduction.
-
Step 2: Fischer Indole Synthesis: The resulting hydrazine can be reacted with a suitable ketone or aldehyde under acidic conditions to induce cyclization and form the fused pyrrolo-indole system.
Characterization Data
Accurate characterization of the intermediate is crucial for its use in subsequent synthetic steps. The following table summarizes expected spectroscopic data.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the deshielded region, with splitting patterns consistent with the substitution pattern. Methylene protons of the indanone ring appearing as triplets. |
| ¹³C NMR | Carbonyl carbon signal around 200 ppm. Aromatic carbons showing distinct signals, with carbons attached to bromine and nitro groups being significantly affected. |
| IR | Strong absorption band for the C=O stretch of the ketone (around 1700-1720 cm⁻¹). Characteristic absorptions for the N-O stretching of the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹). |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight (256.05 g/mol ), with a characteristic isotopic pattern for the presence of one bromine atom. |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile chemical intermediate. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry principles. The true power of this molecule lies in its potential to be transformed into a wide variety of complex nitrogen-containing heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers to harness the synthetic potential of this intermediate in their drug discovery and development endeavors. Future research in this area could focus on developing more efficient and environmentally benign synthetic routes to this intermediate and exploring its application in the synthesis of novel bioactive molecules.
References
Application Notes & Protocols: A Detailed Guide to the Regioselective Nitration of Bromo-indanone
Introduction: The Synthetic Value of Nitro-Bromo-Indanones
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active molecules.[1][2] When functionalized with both a bromine atom and a nitro group, the resulting bromo-nitro-indanone derivatives become highly versatile intermediates. The bromine atom serves as a synthetic handle for cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening pathways to a vast array of amides, sulfonamides, and other nitrogen-containing heterocycles.[3][4] These transformations are fundamental in the development of novel therapeutics and advanced materials.
This guide provides a comprehensive, field-proven protocol for the nitration of bromo-indanone. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure with an uncompromising focus on safety, and outline robust methods for product purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to reliably synthesize and utilize these valuable chemical building blocks.
Scientific Principles: Mechanism and Regioselectivity
The nitration of bromo-indanone is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction. The core of this transformation involves the attack of an electron-rich aromatic ring on a potent electrophile.
Generation of the Nitronium Ion Electrophile
The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and a stronger acid, typically sulfuric acid.[5][6] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[3][7]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
This equilibrium lies at the heart of the reaction, providing the necessary species to initiate the substitution on the bromo-indanone aromatic ring.
The Electrophilic Aromatic Substitution Mechanism
The reaction proceeds through a well-established two-step mechanism:
-
Electrophilic Attack: The π-electron system of the bromo-indanone's benzene ring acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is the rate-determining step of the reaction.[6][8]
-
Deprotonation: A weak base in the mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. This collapses the intermediate, restores the aromaticity of the ring, and yields the final nitro-bromo-indanone product.[3][5]
Caption: Logical flow of the electrophilic aromatic substitution mechanism.
Causality of Regioselectivity
The position of the incoming nitro group is not random; it is directed by the existing substituents on the indanone ring. Predicting the major product requires analyzing the cumulative electronic and steric effects of the bromo group and the fused ring system.
-
Bromo Group: The bromine atom is an ortho, para-director. While it deactivates the ring towards electrophilic attack due to its electronegativity (inductive effect), its lone pairs of electrons can stabilize the arenium ion intermediate through resonance when the attack occurs at the ortho or para positions.[9][10]
-
Acyl Group (Fused Ring): The electron-withdrawing carbonyl group within the five-membered ring strongly deactivates the aromatic ring, particularly at the positions closest to it. This effect makes substitution less likely at certain positions.
Considering a starting material like 5-bromo-1-indanone, the bromine is at position 5. The available positions for nitration are 4, 6, and 7. The acyl group deactivates the entire ring, but the ortho, para-directing influence of the bromine will dominate. Therefore, the nitro group is most likely to add to the positions ortho to the bromine (positions 4 and 6), with steric hindrance potentially influencing the ratio of the resulting isomers.
Safety Protocols: A Non-Negotiable Prerequisite
WARNING: Nitration reactions are highly exothermic and involve extremely corrosive and reactive materials. Failure to adhere to strict safety protocols can result in severe chemical burns, inhalation injuries, and violent, uncontrolled reactions (thermal runaway).[11][12]
-
Personal Protective Equipment (PPE): At a minimum, wear a chemical-resistant lab coat, acid-resistant gloves (butyl or thick nitrile), and chemical splash goggles combined with a full-face shield.[11]
-
Engineering Controls: All operations MUST be performed inside a certified chemical fume hood with the sash at the lowest practical height. Ensure immediate access to a safety shower and eyewash station.[11][13]
-
Reagent Handling: Concentrated nitric and sulfuric acids are severely corrosive.[14] Always add sulfuric acid to nitric acid slowly, never the reverse. Prepare the nitrating mixture in a flask submerged in an ice bath to dissipate the heat of mixing.
-
Thermal Runaway Risk: The reaction generates significant heat. Maintain strict temperature control using an ice/salt bath. A rapid rise in temperature is a sign of an impending runaway reaction.[11][12]
-
Quenching: The post-reaction quenching process (pouring the acid mixture onto ice) is also highly exothermic. Perform this step slowly and carefully in a large beaker to accommodate potential splashing and fumes.
-
Waste Disposal: Nitric acid waste should never be mixed with organic solvents, as this can lead to the formation of explosive compounds.[14] All acidic aqueous waste and organic waste must be segregated and disposed of according to institutional guidelines.
Detailed Experimental Protocol
This protocol is designed for the nitration of 5-bromo-1-indanone as a representative example.
Materials and Reagents
| Reagent / Material | Specification | Purpose |
| 5-Bromo-1-indanone | >98% Purity | Starting Material |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Catalyst, Solvent |
| Concentrated Nitric Acid (HNO₃) | 70% | Nitrating Agent |
| Deionized Water | High Purity | Work-up |
| Ice | N/A | Cooling, Quenching |
| 95% Ethanol | Reagent Grade | Recrystallization Solvent |
| Round-bottom flask (100 mL) | Three-neck | Reaction Vessel |
| Magnetic Stirrer & Stir Bar | N/A | Agitation |
| Thermometer (-20 to 100 °C) | N/A | Temperature Monitoring |
| Dropping Funnel | Pressure-equalizing | Controlled Reagent Addition |
| Ice/Salt Bath | N/A | Temperature Control |
| Büchner Funnel & Filter Flask | N/A | Product Isolation |
Step-by-Step Procedure
Caption: A streamlined workflow for the nitration of bromo-indanone.
-
Preparation of the Nitrating Mixture:
-
In a 100 mL flask, place concentrated H₂SO₄ (20 mL).
-
Cool the flask in an ice/salt bath to below 5 °C.
-
With vigorous stirring, add concentrated HNO₃ (5 mL) dropwise using a dropping funnel. Causality: This order is critical; adding the denser sulfuric acid to nitric acid can cause dangerous splashing. The cooling is essential to dissipate the significant heat of mixing. Maintain the temperature below 10 °C throughout the addition.
-
-
Reaction Execution:
-
In a separate beaker, dissolve 5-bromo-1-indanone (5.0 g) in cold concentrated H₂SO₄ (10 mL). This may require gentle stirring.
-
Cool the previously prepared nitrating mixture to between 0 and 5 °C.
-
Slowly add the solution of bromo-indanone to the stirred nitrating mixture dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[10] Causality: Slow, controlled addition is the primary defense against thermal runaway and minimizes the formation of di-nitrated byproducts.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC). A small aliquot is carefully quenched in ice water, extracted with ethyl acetate, and the organic layer is spotted on a TLC plate against the starting material. The disappearance of the starting material spot indicates reaction completion.
-
-
Work-up and Isolation:
-
Place crushed ice (approx. 200 g) in a large beaker (600 mL).
-
Very slowly and with caution, pour the reaction mixture onto the ice with steady stirring. Causality: This step quenches the reaction and precipitates the water-insoluble organic product while diluting the highly corrosive acids.[10]
-
Allow the ice to melt completely, then collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes residual acids.
-
Press the solid as dry as possible on the filter.
-
-
Purification:
-
The crude product will likely be a mixture of isomers. Recrystallization is an effective method for purification.[9][10]
-
Transfer the crude solid to an Erlenmeyer flask. Add a minimum amount of hot 95% ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum. Causality: Isomers often have different solubilities, allowing for separation via fractional crystallization. The less soluble isomer will crystallize out first from the hot solution upon cooling.[9]
-
Product Characterization: A Self-Validating System
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound(s).
Summary of Expected Characterization Data
| Technique | Expected Observation |
| ¹H NMR | The aromatic region will be highly informative. The introduction of a nitro group will cause a significant downfield shift for protons ortho to it. Isomers will have distinct splitting patterns.[15][16] |
| ¹³C NMR | The number of signals in the aromatic region can help determine the symmetry and identify the specific isomer formed.[7] |
| IR Spectroscopy | Strong, characteristic absorbances for the C=O (ketone) stretch (~1700-1720 cm⁻¹) and asymmetric/symmetric NO₂ stretches (~1520-1550 cm⁻¹ and ~1340-1360 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak will confirm the addition of a nitro group (mass increase of 45.00 g/mol ) to the bromo-indanone starting material. |
| Melting Point | A sharp, well-defined melting point is indicative of a pure compound. A broad melting range suggests the presence of impurities or a mixture of isomers.[10] |
Interpreting NMR Data
For a hypothetical product like 5-bromo-6-nitro-1-indanone, the two remaining aromatic protons would appear as singlets (or very narrowly split doublets), as they have no adjacent proton neighbors. In contrast, a product like 5-bromo-4-nitro-1-indanone would show two aromatic protons as doublets, as they would be coupled to each other. This detailed analysis of coupling patterns is the most definitive way to assign the correct regiochemical outcome.[17][18]
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. aiinmr.com [aiinmr.com]
- 8. scribd.com [scribd.com]
- 9. chm.uri.edu [chm.uri.edu]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. youtube.com [youtube.com]
- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 15. How To Run A Reaction [chem.rochester.edu]
- 16. 5-Bromo-1-indanone(34598-49-7) 1H NMR [m.chemicalbook.com]
- 17. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. echemi.com [echemi.com]
Application Notes & Protocols: 5-Bromo-6-nitro-2,3-dihydro-1H-inden-1-one in Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Foundational Overview & Strategic Importance
5-Bromo-6-nitro-2,3-dihydro-1H-inden-1-one is a highly functionalized synthetic intermediate belonging to the indanone class of compounds. The indanone core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active molecules.[1][2][3] The true value of this specific derivative lies in the unique interplay of its three key functional groups: a reactive ketone, a versatile bromine atom, and an electron-withdrawing nitro group. This strategic arrangement of functionalities allows for a diverse array of chemical transformations, making it an invaluable starting material for the synthesis of complex molecular architectures with therapeutic potential.
The indanone framework and its derivatives have been extensively studied and have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, antiviral, and antibacterial properties.[1][2][3][4] For instance, the well-known Alzheimer's disease drug, Donepezil, features a related indanone core, highlighting the therapeutic relevance of this structural motif.[2][3]
Section 2: Core Applications & Synthetic Utility
The primary application of this compound in medicinal chemistry is as a versatile building block for the synthesis of novel therapeutic agents. The distinct reactivity of each functional group can be selectively harnessed to construct diverse libraries of compounds for biological screening.
Leveraging the Bromine Atom: Cross-Coupling Reactions
The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl substituents, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
-
Suzuki-Miyaura Coupling: Introduction of aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds to introduce amine functionalities.
-
Sonogashira Coupling: Introduction of alkyne groups.
-
Heck Coupling: Formation of carbon-carbon bonds with alkenes.
Transformations of the Nitro Group
The nitro group at the 6-position is a versatile functional handle that can be readily transformed into other key functionalities, most notably an amino group.
-
Reduction to an Amine: The resulting aniline derivative is a nucleophile that can participate in a wide range of reactions, including amide bond formation, sulfonamide synthesis, and the construction of heterocyclic rings (e.g., quinolines, benzimidazoles).
Modifications at the Ketone
The ketone at the 1-position provides another site for structural diversification.
-
Reduction to an Alcohol: Can introduce a new stereocenter and a hydrogen bond donor/acceptor.
-
Reductive Amination: Introduction of primary or secondary amines.
-
Wittig Reaction: Formation of an exocyclic double bond, which can be further functionalized.
-
Aldol Condensation: Formation of new carbon-carbon bonds at the alpha-position.
Section 3: Detailed Experimental Protocols
The following protocols are presented as foundational methods for the synthetic manipulation of this compound. These should be considered as starting points, and optimization may be necessary for specific substrates and desired outcomes.
Protocol 1: Reduction of the Nitro Group to an Amine
This transformation is a gateway to a vast array of subsequent chemical modifications. The resulting 6-amino-5-bromo-2,3-dihydro-1H-inden-1-one is a key intermediate for building further molecular complexity.
Experimental Workflow: Nitro Group Reduction
References
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one
Abstract
This document provides a detailed guide to the analytical methodologies required for the unambiguous structural elucidation and purity assessment of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one, a key intermediate in synthetic chemistry. The indanone scaffold is prevalent in medicinal chemistry and materials science, making the precise characterization of its derivatives critical.[1] This guide moves beyond simple procedural lists, delving into the causality behind experimental choices and integrating data from multiple spectroscopic and chromatographic techniques to build a cohesive and validated analytical workflow. We present detailed protocols, expected data, and interpretation strategies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Introduction: The Analytical Strategy
The compound this compound (CAS 723760-74-5) combines several key structural features: a bicyclic indanone core, aromatic substitution with both an electron-withdrawing nitro group and a halogen (bromine), and an aliphatic cyclic component.[2] A robust characterization strategy is therefore essential to confirm the precise regiochemistry of the substituents and to establish the purity profile of the synthesized material. A single analytical technique is insufficient for this purpose. We advocate for a synergistic approach where each technique provides a unique and complementary piece of the structural puzzle. The overall workflow is designed to first elucidate the molecular structure and then confirm its purity.
Caption: Integrated workflow for characterization.
Primary Structure Elucidation: NMR and Mass Spectrometry
The foundational analysis involves determining the molecular formula and the precise connectivity of atoms. High-Resolution Mass Spectrometry (HRMS) provides the former, while NMR spectroscopy reveals the latter.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, supplemented by 2D techniques, can provide a complete structural assignment.
Expert Rationale: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common starting point due to its good solubilizing power for many organic compounds. However, if solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The substitution pattern on the aromatic ring is expected to result in two distinct aromatic proton signals, likely appearing as singlets or narrow doublets, which simplifies spectral interpretation.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal signal dispersion.[3]
-
¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of at least 2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be required.
-
DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons will be absent.
-
2D NMR (Optional but Recommended): If assignments are ambiguous, acquire a ¹H-¹H COSY spectrum to establish proton-proton couplings and a ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.
Expected NMR Data: The predicted chemical shifts are based on the analysis of structurally similar compounds, such as 5-amino-4-bromo-2,3-dihydro-1H-inden-1-one, and known substituent effects.[3]
Table 1: Predicted ¹H and ¹³C NMR Data
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
|---|---|---|---|---|
| C=O | - | - | ~195-205 | Absent |
| C-Br | - | - | ~120-125 | Absent |
| C-NO₂ | - | - | ~145-150 | Absent |
| Aromatic C-H (H-7) | ~8.0-8.2 | s | ~125-130 | Positive |
| Aromatic C-H (H-4) | ~7.8-8.0 | s | ~128-133 | Positive |
| Aromatic Quaternary C | - | - | ~135-140 | Absent |
| Aromatic Quaternary C | - | - | ~150-155 | Absent |
| CH₂ (Position 2) | ~2.7-2.9 | t, J ≈ 6 Hz | ~35-40 | Negative |
| CH₂ (Position 3) | ~3.2-3.4 | t, J ≈ 6 Hz | ~28-33 | Negative |
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.
Expert Rationale: The presence of bromine makes mass spectrometry particularly informative. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, any bromine-containing ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, which is a definitive signature. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, likely producing the protonated molecular ion [M+H]⁺.
Protocol: ESI-TOF HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI Time-of-Flight (TOF) mass spectrometer.
-
Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
-
Data Analysis: Identify the molecular ion cluster. Compare the measured accurate mass of the monoisotopic peak (containing ⁷⁹Br) with the theoretical mass calculated for the molecular formula C₉H₆⁷⁹BrNO₃.
Expected HRMS Data:
Table 2: Predicted HRMS Data for C₉H₆BrNO₃
| Ion | Calculated Exact Mass | Isotope | Expected Relative Intensity |
|---|---|---|---|
| [M+H]⁺ | 255.9604 | ⁷⁹Br | 100% |
| [M+2+H]⁺ | 257.9584 | ⁸¹Br | ~98% |
A measured mass within 5 ppm of the calculated value, along with the characteristic M/M+2 isotopic pattern, provides unequivocal confirmation of the molecular formula.
Functional Group and Purity Analysis
Once the core structure is established, FTIR and HPLC are used to confirm the presence of key functional groups and to quantify the purity of the sample.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides rapid confirmation of functional groups by detecting their characteristic vibrational frequencies.
Expert Rationale: For this molecule, the most informative regions of the IR spectrum will be those corresponding to the carbonyl (C=O) stretch of the ketone and the asymmetric and symmetric stretches of the nitro (NO₂) group. These are typically strong and well-defined absorptions. The C-Br stretch is also expected, although it appears in the fingerprint region and can be harder to assign definitively.[4]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Expected FTIR Data:
Table 3: Predicted Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak |
| Aliphatic C-H | Stretching | 3000-2850 | Medium-Weak |
| Ketone C=O | Stretching | 1720-1700 | Strong |
| Aromatic C=C | Stretching | 1600-1450 | Medium |
| Nitro N-O | Asymmetric Stretch | 1570-1500 | Strong |
| Nitro N-O | Symmetric Stretch | 1370-1300 | Strong |
| C-Br | Stretching | 600-500 | Medium |
High-Performance Liquid Chromatography (HPLC)
HPLC is the industry-standard technique for determining the purity of chemical compounds. When coupled with a UV-Vis detector, it provides both qualitative (retention time) and quantitative (peak area) information.
Expert Rationale: A reverse-phase C18 column is the workhorse for separating small organic molecules of moderate polarity like this one. A mobile phase gradient of water and an organic solvent (acetonitrile or methanol) allows for the efficient elution of the target compound while also separating it from potentially more or less polar impurities. The UV detector wavelength should be set at or near the compound's λ_max to ensure maximum sensitivity.
Protocol: Reverse-Phase HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.
-
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (to improve peak shape).
-
Mobile Phase B: Acetonitrile with 0.1% acid.
-
Gradient: Start at 30-40% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV-Vis Diode Array Detector (DAD), monitoring at the compound's λ_max (e.g., ~260-280 nm, to be confirmed by UV-Vis spectroscopy).
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks.
Integrated Data Analysis
The true power of this multi-technique approach lies in the integration of all data points to build an unshakeable structural proof.
Caption: Convergence of analytical data for structural proof.
A successful characterization will yield a dataset where:
-
NMR spectra are fully assignable and consistent with the proposed structure.
-
HRMS provides the correct molecular formula with high accuracy and the expected bromine isotope pattern.
-
FTIR shows strong absorptions for the ketone and nitro groups.
-
HPLC shows a single major peak, confirming the sample's high purity.
This comprehensive dataset provides the necessary evidence to confidently verify the identity, structure, and purity of this compound, meeting the stringent requirements for research, development, and regulatory submission.
References
Application Note: Spectroscopic Characterization of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one
Introduction
5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative of significant interest in synthetic organic chemistry and drug discovery. The indanone scaffold is a common motif in biologically active molecules, and the introduction of bromo and nitro functionalities provides avenues for further chemical modification, making this compound a valuable intermediate. Accurate structural elucidation is paramount for its use in subsequent research and development. This application note provides a detailed guide to the spectroscopic analysis of this compound, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
While publicly available spectral data for this specific molecule is limited, this guide will provide a robust framework for its characterization based on the well-established principles of spectroscopy and comparative analysis with structurally related compounds, such as 5-bromo-2,3-dihydro-1H-inden-1-one. The protocols and expected spectral features detailed herein will enable researchers to confidently verify the synthesis and purity of this important chemical entity.
Molecular Structure and Key Functional Groups
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. This compound possesses a bicyclic indanone core with an aromatic ring substituted with a bromine atom and a nitro group, and a five-membered ring containing a ketone and two methylene groups.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data
The following sections detail the anticipated NMR, IR, and MS data for this compound. These predictions are based on the analysis of its functional groups and comparison with known data for similar molecules.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing nature of the nitro group and the ketone, along with the anisotropic effects of the aromatic ring, will influence the chemical shifts.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.0 - 8.2 | s | - |
| H-7 | ~7.8 - 8.0 | s | - |
| H-2 (CH₂) | ~2.7 - 2.9 | t | ~6-7 |
| H-3 (CH₂) | ~3.1 - 3.3 | t | ~6-7 |
Rationale for Predictions:
-
Aromatic Protons (H-4 and H-7): The two aromatic protons are in different electronic environments. H-7 is ortho to the electron-withdrawing ketone, while H-4 is ortho to the bromine atom. The strong electron-withdrawing nitro group at position 6 will deshield both protons, shifting them downfield. Due to the substitution pattern, they are expected to appear as singlets.
-
Aliphatic Protons (H-2 and H-3): The two methylene groups form an A₂B₂ system. The protons at C-3, being adjacent to the ketone, are expected to be more deshielded than the protons at C-2. Both will likely appear as triplets due to coupling with each other.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (C-1) | ~195 - 205 |
| Aromatic C-Br | ~120 - 125 |
| Aromatic C-NO₂ | ~145 - 150 |
| Quaternary Aromatic C's | ~130 - 155 |
| Aromatic CH's | ~125 - 135 |
| CH₂ (C-3) | ~35 - 40 |
| CH₂ (C-2) | ~25 - 30 |
Rationale for Predictions:
-
Carbonyl Carbon (C-1): The ketone carbonyl carbon is highly deshielded and will appear significantly downfield.
-
Aromatic Carbons: The carbons attached to the bromine and nitro groups will have their chemical shifts influenced by the electronegativity and resonance effects of these substituents. The remaining aromatic carbons will appear in the typical aromatic region, with quaternary carbons generally having lower intensity.
-
Aliphatic Carbons: The methylene carbons will be found in the upfield region of the spectrum, with the carbon adjacent to the carbonyl (C-3) being more deshielded.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O (Ketone) | 1690 - 1710 | Strong |
| NO₂ (Asymmetric Stretch) | 1520 - 1560 | Strong |
| NO₂ (Symmetric Stretch) | 1340 - 1380 | Strong |
| C-Br Stretch | 500 - 600 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
Rationale for Predictions:
-
Carbonyl Stretch: The conjugated ketone will show a strong absorption band in the specified region.
-
Nitro Group Stretches: The nitro group will exhibit two characteristic strong stretching vibrations.
-
Other Vibrations: The presence of C-Br, aromatic and aliphatic C-H, and aromatic C=C bonds will give rise to absorptions in their respective typical regions.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak. Due to the presence of bromine, there will be two peaks of approximately equal intensity: M⁺ and [M+2]⁺, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The calculated monoisotopic mass is approximately 270.96 g/mol .
-
Key Fragmentation Patterns: Expect fragmentation pathways involving the loss of the nitro group (-NO₂), the bromine atom (-Br), and the carbonyl group (-CO).
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters may need to be optimized for specific equipment.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be required compared to the proton spectrum.
Caption: Workflow for NMR spectroscopic analysis.
IR Sample Preparation and Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.
MS Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
Conclusion
The combined application of NMR, IR, and MS provides a powerful and comprehensive approach for the structural elucidation and purity assessment of this compound. By following the protocols and utilizing the predicted spectral data outlined in this application note, researchers can confidently characterize this valuable synthetic intermediate. The causality behind the experimental choices lies in the complementary nature of these techniques: NMR provides detailed information about the carbon-hydrogen framework, IR identifies the key functional groups, and MS confirms the molecular weight and elemental composition. This self-validating system of analysis ensures the scientific integrity of the structural assignment.
Guide to the Safe Handling and Storage of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one is a complex organic molecule featuring multiple reactive functional groups, positioning it as a potentially valuable intermediate in synthetic chemistry and drug discovery. Its structure, incorporating a nitroaromatic system, an α-bromoketone, and a strained indanone core, necessitates a robust and well-informed safety protocol. This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound, grounded in an analysis of its constituent chemical motifs. The protocols herein are designed to empower researchers to mitigate risks associated with toxicity, reactivity, and thermal instability, ensuring both personal safety and experimental integrity.
Hazard Identification and Comprehensive Risk Assessment
Chemical Profile and Inferred GHS Classification
| Property | Value / Information | Source / Rationale |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₉H₆BrNO₃ | Derived from structure |
| Molecular Weight | 256.05 g/mol | Derived from formula |
| Structure | Indanone core with bromo and nitro substituents | --- |
| Inferred GHS Pictograms | Based on analogous compounds[1][2] | |
| Inferred Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Based on GHS classifications for similar structures like 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one.[2] |
Analysis of Structural Hazards
The primary hazards of this compound stem from the combined reactivity of its functional groups.
-
α-Haloketone Moiety: This functional group is well-known for its reactivity as an alkylating agent.[3] Many α-haloketones are potent lachrymators (tear-producing agents) and are corrosive and toxic.[4] The electrophilic carbon adjacent to the carbonyl group can react with biological nucleophiles, leading to skin and eye irritation.
-
Nitroaromatic System: Nitroaromatic compounds are recognized for their potential toxicity and mutagenicity.[5] The electron-withdrawing nature of the nitro group makes these compounds susceptible to reduction, but also renders them resistant to oxidative degradation.[5] Importantly, organic nitro compounds can be thermally sensitive and may decompose exothermically, particularly in the presence of impurities or incompatible materials.[6]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered safety approach combining engineering controls and appropriate PPE is mandatory.[7]
Mandatory Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][7]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and unobstructed.[8]
Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum required PPE. Selections are based on guidelines for handling hazardous chemicals, including halogenated and nitroaromatic compounds.[7][9]
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Chemical Safety Goggles | Must be worn at all times. They provide a seal around the eyes to protect against dust, splashes, and vapors.[8] |
| Face Protection | Face Shield | Required to be worn over safety goggles when there is a significant risk of splashing or explosion during reactions.[10] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for short-term protection against incidental contact. Inspect gloves before each use and replace them immediately upon contamination.[7] |
| Body Protection | Flame-resistant Lab Coat | Must be worn fully buttoned to protect skin and clothing.[10] Long pants and closed-toe shoes are also mandatory.[11] |
| Respiratory | NIOSH-approved respirator | Required if there is a risk of generating dusts outside of a fume hood. Use of a respirator requires institutional approval and fit-testing.[10] |
Protocols for Safe Handling and Use
Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents.
Workflow for Handling Solid Compound
Caption: Standard workflow for handling the solid chemical.
Step-by-Step Weighing and Transfer Protocol
-
Preparation: Before retrieving the compound, ensure all necessary equipment (spatulas, weigh paper/boat, reaction vessel) is inside the fume hood.
-
Don PPE: Wear all required PPE as specified in the table above.
-
Retrieve Compound: Bring the sealed container of this compound into the fume hood.
-
Weighing: Carefully open the container. Use a clean spatula to portion the desired amount onto a weigh boat or into a tared vial. Avoid creating dust. Perform this action over a tray or secondary containment to catch any spills.
-
Transfer: Carefully transfer the weighed solid into the reaction vessel.
-
Seal and Store: Tightly close the primary container. Wipe the exterior with a damp cloth to remove any residual particles before returning it to its designated storage location.
-
Cleanup: Dispose of the weigh boat and any contaminated materials (e.g., wipes) into the designated halogenated organic solid waste container.[12]
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.
Storage and Chemical Incompatibility
Proper storage is crucial to maintain the compound's stability and prevent hazardous reactions.[4]
Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | Cool | To minimize thermal degradation. Recommended storage temperature should be noted from the product label if available.[13] |
| Atmosphere | Dry, Inert (e.g., Argon) | α-Haloketones can be sensitive to moisture.[4] An inert atmosphere prevents degradation over long-term storage. |
| Light | Dark (Amber vial) | To prevent photochemical decomposition. |
| Location | Well-ventilated, secure area | Store away from general work areas.[14] |
| Container | Tightly sealed original container | Prevents contamination and exposure to moisture/air.[15] |
Chemical Incompatibilities
Avoid storing or mixing this compound with the following, as hazardous reactions may occur:
-
Strong Oxidizing Agents: May react violently with the organic structure.
-
Strong Reducing Agents: Can react exothermically with the nitro group.
-
Strong Bases (e.g., hydroxides, alkoxides): Can promote decomposition of the α-haloketone.
-
Acids (Mineral, Oxidizing): Mixing organic nitro compounds with oxidizing acids like nitric acid can lead to delayed runaway reactions.[16][17]
Emergency Procedures
Spill Response Protocol
The immediate response depends on the scale of the spill.
Caption: Decision tree for spill response procedures.
For spills of halogenated nitro compounds, use an inert absorbent material like vermiculite or sand.[18][19] Avoid skin contact or inhalation.[19] After cleanup, place the material in a sealed, labeled container for hazardous waste disposal.[20]
First Aid Measures
These measures are based on the inferred hazards and should be followed by immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[9][15]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[21]
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Segregation: Dispose of waste in containers specifically labeled for "Halogenated Organic Waste." Do not mix with non-halogenated waste.[22]
-
Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent materials should be placed in a sealed, clearly labeled container.
-
Liquid Waste: Reaction mixtures and solutions should be collected in a sealed, labeled container for halogenated organic liquid waste.
-
Consult EHS: All disposal procedures must be in strict accordance with your institution's Environmental Health and Safety (EHS) department guidelines.[9]
References
- 1. 5-Bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 27274687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | C9H6BrFO | CID 69199585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. csub.edu [csub.edu]
- 12. rug.nl [rug.nl]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. utsc.utoronto.ca [utsc.utoronto.ca]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. calpaclab.com [calpaclab.com]
- 17. m.youtube.com [m.youtube.com]
- 18. ehs.gatech.edu [ehs.gatech.edu]
- 19. enhs.uark.edu [enhs.uark.edu]
- 20. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 21. fishersci.com [fishersci.com]
- 22. braun.matse.illinois.edu [braun.matse.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-6-Nitro-2,3-Dihydro-1H-Inden-1-One
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one. The synthesis of this key intermediate can often yield a crude product containing various impurities, necessitating robust and validated purification strategies. This document outlines common issues, provides troubleshooting advice, and offers detailed protocols to ensure the high purity required for subsequent synthetic steps and biological assays.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Question: My crude product is a dark, oily, or gummy solid. How should I proceed with purification?
Answer: A non-crystalline or deeply colored crude product indicates the presence of significant impurities, which can inhibit crystallization and complicate chromatographic separation.
-
Causality: The impurities are likely a mixture of unreacted starting materials, polymeric byproducts from strong nitrating conditions (e.g., H₂SO₄/HNO₃), and residual acids. These impurities interfere with the crystal lattice formation of the target compound.
-
Recommended Action:
-
Aqueous Work-up: Before attempting recrystallization or chromatography, dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Neutralization: Wash the organic solution sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize residual acids, and finally with brine. This step is critical as acidic residues can cause degradation on silica gel.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Re-evaluation: The resulting solid should be more amenable to purification. If it remains oily, a primary purification step using flash column chromatography is the most logical approach.
-
Question: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?
Answer: "Oiling out" occurs when a solute is insoluble in the hot solvent at its boiling point, or its melting point is below the solvent's boiling temperature. The compound melts into a liquid phase instead of dissolving.
-
Causality: This phenomenon is driven by a mismatch between the solvent's properties and the compound's melting point and solubility profile. High impurity levels can also suppress the melting point of the eutectic mixture, exacerbating the issue.
-
Solutions:
-
Change Solvent System: Select a solvent with a lower boiling point. For example, if you used ethanol, consider trying methanol or isopropanol.
-
Use a Solvent Pair: A more reliable method is to use a binary solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., acetone or ethyl acetate) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble, e.g., hexanes or water) dropwise until persistent turbidity (cloudiness) is observed. Re-heat gently to clarify the solution and then allow it to cool slowly.
-
Reduce Solution Temperature: Ensure you are not overheating the solution. Dissolve the compound just below the solvent's boiling point.
-
Question: After running a silica gel column, my product-containing fractions are still impure according to TLC analysis. What are the likely causes?
Answer: Co-elution of impurities is a common problem in column chromatography. This typically stems from improper setup or suboptimal separation conditions.
-
Causality & Troubleshooting Steps:
-
Poor Solvent System Choice: The resolving power of your chosen eluent may be insufficient. The ideal solvent system should provide a target product Rf (retardation factor) of ~0.3 on a TLC plate, with clear separation from all impurity spots.[1]
-
Column Overloading: Too much crude material was loaded onto the column. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.
-
Improper Packing: Cracks, channels, or air bubbles in the silica gel bed create pathways for the sample to travel down the column without proper interaction with the stationary phase. Ensure you pack the column as a uniform slurry.[1]
-
Sample Band Too Diffuse: The initial sample was loaded in too much solvent or a solvent that was too strong (polar), causing the initial band to be excessively wide. Load the sample in a minimal amount of the column eluent or a less polar solvent.
-
Question: A persistent impurity has a very similar Rf to my product. How can I improve the separation?
Answer: Separating compounds with similar polarities requires optimizing the chromatographic conditions to enhance resolution.
-
Solutions:
-
Use a Shallow Gradient: If using gradient elution, make the gradient shallower (i.e., increase the percentage of the more polar solvent more slowly) around the elution point of your compound.
-
Switch Solvent System: The selectivity of the separation can change dramatically with different solvents. Try replacing your non-polar or polar solvent with one of a different class. For instance, if using a hexane/ethyl acetate system, try a hexane/DCM or toluene/acetone system.
-
Consider a Different Stationary Phase: If silica gel (a polar, acidic stationary phase) is not working, consider alumina (which can be acidic, neutral, or basic) or a reverse-phase C18 column if the impurity has a sufficiently different hydrophobicity.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in crude this compound?
The impurity profile is highly dependent on the synthetic route. Assuming the synthesis involves the nitration of 5-bromo-2,3-dihydro-1H-inden-1-one, common impurities include:
-
Unreacted Starting Material: 5-bromo-2,3-dihydro-1H-inden-1-one.[2]
-
Regioisomers: Nitration may not be perfectly regioselective, leading to isomers such as 5-bromo-4-nitro-2,3-dihydro-1H-inden-1-one.[3]
-
Di-nitrated Products: Over-nitration can lead to the formation of dinitro species.
-
Oxidation/Degradation Products: The strong oxidizing conditions of nitration can lead to various byproducts.[4]
-
Residual Reagents: Sulfuric acid and nitric acid if the post-reaction work-up is incomplete.
Q2: Which purification method is generally recommended: recrystallization or column chromatography?
The choice depends on the purity of the crude material. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
Q3: How do I select an appropriate solvent system for recrystallization?
The ideal recrystallization solvent should exhibit the following properties:
-
The target compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Impurities should either be completely insoluble or highly soluble in the solvent at all temperatures.
-
The solvent should be chemically inert towards the compound.
-
It should be volatile enough to be easily removed from the purified crystals.
Start by testing the solubility of a small amount of your crude product in various common solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, water) at room and elevated temperatures.
Q4: What are the key safety considerations when handling this compound and purification solvents?
-
Solvent Hazards: The organic solvents used in chromatography and recrystallization are flammable and can be harmful. All procedures should be conducted inside a certified chemical fume hood.
-
Silica Gel: Fine silica dust is a respiratory hazard.[1] Handle silica gel within a fume hood and avoid inhalation.
Section 3: Standard Operating Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is recommended for crude material that is oily or has a purity below 85-90%.
1. TLC Solvent System Development:
-
Develop a mobile phase that provides good separation of your product from impurities on a TLC plate. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or DCM).
-
Aim for a product Rf value of approximately 0.25-0.35 for optimal separation on the column.[1]
2. Column Packing:
-
Select a column of appropriate size (e.g., for 1g of crude material, use ~50-100g of silica gel).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, uniform surface.[1]
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column bed.
4. Elution and Fraction Collection:
-
Begin eluting with the non-polar solvent system.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
Collect fractions of a consistent volume.
-
Monitor the elution process by analyzing collected fractions using TLC.
5. Product Isolation:
-
Combine the pure fractions as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Caption: Standard workflow for flash column chromatography.
Protocol 2: Purification by Recrystallization
This method is ideal for purifying solid crude material that is already relatively pure (>85%).
1. Solvent Selection:
-
Using small test tubes, test the solubility of ~20 mg of crude product in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate).
-
Identify a solvent that dissolves the compound when hot but results in poor solubility upon cooling.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent portion-wise while heating the mixture gently (e.g., on a hotplate) with stirring.
-
Continue adding the minimum amount of hot solvent required to fully dissolve the solid.
3. Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the mixture to boiling for a few minutes, then perform a hot filtration through a fluted filter paper to remove the charcoal.
4. Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Once at room temperature, cooling may be further induced by placing the flask in an ice bath.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
6. Purity Assessment:
-
Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.
-
Confirm purity by TLC or other analytical methods (NMR, LCMS).
Section 4: Data Tables
Table 1: Recommended Solvent Systems for Analysis and Chromatography
| Polarity | Non-Polar Component | Polar Component | Typical Ratio (v/v) | Application Notes |
| Low | Hexanes / Petroleum Ether | Ethyl Acetate | 9:1 to 4:1 | Good starting point for TLC to visualize all spots. |
| Medium | Hexanes / Petroleum Ether | Ethyl Acetate | 4:1 to 1:1 | Likely elution range for the target compound. |
| Medium | Toluene | Ethyl Acetate | 9:1 to 7:3 | Alternative system offering different selectivity. |
| High | Dichloromethane (DCM) | Methanol | 99:1 to 95:5 | For eluting highly polar impurities or baseline material. |
Table 2: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Often a good choice for moderately polar compounds. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Polar Aprotic | Good for dissolving a range of organic compounds. |
| Toluene | 111 | Non-Polar | Useful for less polar compounds; high boiling point requires care. |
| Acetone | 56 | Polar Aprotic | Very strong solvent, often used as the "good" solvent in a pair. |
| Hexanes | ~69 | Non-Polar | Typically used as the "poor" solvent in a pair with a more polar one. |
Section 5: References
-
PubChem. 5-Bromo-6-nitro-1H-indazole. National Center for Biotechnology Information. --INVALID-LINK--
-
ChemicalBook. 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one synthesis. --INVALID-LINK--
-
PubChem. 5-Bromo-1H-inden-2(3H)-one. National Center for Biotechnology Information. --INVALID-LINK--
-
MedChemExpress. 5-Bromo-2,3-dihydro-1H-inden-1-one. --INVALID-LINK--
-
CymitQuimica. This compound. --INVALID-LINK--
-
ChemicalBook. 5-Bromo-1-indanone synthesis. --INVALID-LINK--
-
PubChem. 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. --INVALID-LINK--
-
NIH. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. --INVALID-LINK--
-
PubChem. 5-bromo-2,3-dihydro-1H-indene. National Center for Biotechnology Information. --INVALID-LINK--
-
BenchChem. Application Note: High-Purity Isolation of 6-Bromo-2,3-dihydro-1H-inden-5-ol via Automated Flash Column Chromatography. --INVALID-LINK--
-
Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. --INVALID-LINK--
-
Nichols, L. (2022). Column Chromatography. YouTube. --INVALID-LINK--
-
TCI Chemicals. 5-Bromo-5-nitro-1,3-dioxane. --INVALID-LINK--
-
PubChem. 5-bromo-1-nitro-2,3-dihydro-1H-indene. National Center for Biotechnology Information. --INVALID-LINK--
-
TÜBİTAK Academic Journals. Photochemical bromination of substituted indan-1-one derivatives. --INVALID-LINK--
-
Chemical Synthesis Database. 5-amino-6-nitro-1-indanone. --INVALID-LINK--
-
BLDpharm. 5-Bromo-1-methyl-6-nitro-1H-indole. --INVALID-LINK--
-
BLDpharm. 5-Bromo-4-nitro-2,3-dihydro-1H-inden-1-one. --INVALID-LINK--
References
- 1. m.youtube.com [m.youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1260011-21-9|5-Bromo-4-nitro-2,3-dihydro-1H-inden-1-one|BLD Pharm [bldpharm.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | C9H6BrFO | CID 69199585 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Bromination of Nitro-indanone
Welcome to the Technical Support Center for the bromination of nitro-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yields, and ensure the purity of your target compound.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the bromination of nitro-indanone. Each problem is followed by a discussion of potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
You've set up your reaction, but upon analysis (TLC, LC-MS), you observe a significant amount of unreacted nitro-indanone.
Potential Causes & Solutions:
-
Insufficient Enol Formation: The α-bromination of a ketone proceeds through an enol intermediate.[1][2][3] The rate of this reaction is often dependent on the rate of enolization. The electron-withdrawing nature of the nitro group on the aromatic ring can decrease the basicity of the carbonyl oxygen, making protonation and subsequent enol formation less favorable.
-
Solution: Ensure you are using an appropriate acid catalyst. While acetic acid can be used, stronger acids like HBr may be necessary to facilitate enolization.[1] The choice of solvent can also play a role; polar protic solvents can assist in stabilizing the enol form.
-
-
Inactive Brominating Agent: The brominating agent itself might be the issue.
-
Solution: If using N-Bromosuccinimide (NBS), ensure it is fresh and has been stored in a cool, dark, and dry place.[4] Older NBS can decompose. Molecular bromine (Br₂) is highly reactive but can be hazardous to handle. If using Br₂, ensure it has been properly stored and is not depleted.
-
-
Inappropriate Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Solution: Gently heating the reaction mixture can often increase the rate of reaction. However, be cautious, as excessive heat can lead to side reactions and decomposition. Start with room temperature and gradually increase the temperature while monitoring the reaction progress. Some brominations of ketone derivatives show improved yields at elevated temperatures.[5]
-
Issue 2: Formation of Multiple Products (Low Selectivity)
Your reaction yields a complex mixture of products, making purification difficult and lowering the yield of the desired bromo-nitro-indanone.
Potential Causes & Solutions:
-
Over-bromination (Di- or Poly-bromination): The initial monobrominated product can undergo further bromination, especially under basic conditions.[6] The presence of one bromine atom can make the remaining α-proton more acidic and susceptible to removal.[7]
-
Solution 1 (Stoichiometry Control): Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of the brominating agent is a good starting point for monobromination.
-
Solution 2 (Acidic Conditions): Perform the reaction under acidic conditions. In an acidic medium, each successive halogenation is typically slower than the first because the electron-withdrawing halogen deactivates the carbonyl oxygen towards protonation, which is necessary for enol formation.[6]
-
-
Aromatic Ring Bromination: The nitro group is a deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position. However, under certain conditions, bromination of the aromatic ring can compete with α-bromination of the ketone.
-
Solution: The choice of brominating agent and catalyst is crucial. Using a milder brominating agent like pyridinium hydrobromide perbromide (PHP) can sometimes offer better selectivity for α-bromination over aromatic bromination.[8] Additionally, avoiding strong Lewis acid catalysts that can promote aromatic substitution is advisable.
-
-
Benzylic Bromination: If there are benzylic positions on the indanone skeleton, radical bromination can occur, especially when using NBS with a radical initiator (e.g., AIBN or light).[8]
-
Solution: To favor α-bromination, perform the reaction in the dark and avoid radical initiators. If benzylic bromination is a persistent issue, consider using a different brominating agent that is less prone to radical pathways under your reaction conditions.
-
Issue 3: Product Decomposition or Formation of Colored Impurities
The reaction mixture turns dark, and you isolate a low yield of an impure product.
Potential Causes & Solutions:
-
Reaction Temperature is Too High: As mentioned earlier, excessive heat can lead to the decomposition of both the starting material and the product. The nitro group, in particular, can be sensitive to high temperatures.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C and slowly warming to room temperature.
-
-
Presence of Strong Oxidizing Conditions: Some brominating agents or reaction conditions can lead to oxidative side reactions.
-
Solution: Ensure your reagents and solvents are pure and free of oxidizing contaminants. If using a system that generates bromine in situ (e.g., HBr and an oxidant), carefully control the stoichiometry to avoid an excess of the oxidizing agent.[9]
-
Troubleshooting Workflow Diagram
Caption: A workflow diagram for troubleshooting common issues in the bromination of nitro-indanone.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed bromination of nitro-indanone?
A1: The reaction proceeds through the following key steps[1][3]:
-
Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst.
-
Enol Formation: A base (e.g., the conjugate base of the acid or the solvent) removes a proton from the α-carbon, leading to the formation of the enol tautomer. This is typically the rate-determining step.
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine (from Br₂ or another brominating agent).
-
Deprotonation: The protonated carbonyl of the resulting intermediate is deprotonated to yield the final α-bromo ketone product.
Q2: Which brominating agent is best: Br₂ or NBS?
A2: Both molecular bromine (Br₂) and N-bromosuccinimide (NBS) are effective, but they have different advantages and disadvantages.
| Reagent | Pros | Cons |
| Br₂ | Highly reactive, inexpensive. | Corrosive, toxic, difficult to handle, can lead to over-bromination. |
| NBS | Solid, easier and safer to handle, can be more selective.[4] | Can require a radical initiator for some reactions (though not typically for α-bromination of ketones), can be less reactive than Br₂. |
For initial optimizations and for researchers prioritizing safety and handling, NBS is often the preferred choice.
Q3: What are suitable solvents for this reaction?
A3: The choice of solvent can influence the reaction rate and selectivity.
-
Acetic Acid: Often used as both a solvent and an acid catalyst.[1]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are generally inert and can be good choices.
-
Ethers (e.g., Diethyl ether, THF): Can be used, but care should be taken as they can potentially react with strong acids or oxidizing agents.
-
Methanol: Has been used in some brominations of aralkyl ketones with NBS, particularly with catalysts like acidic alumina.[10]
Q4: How does the position of the nitro group affect the reaction?
A4: The position of the electron-withdrawing nitro group on the aromatic ring will influence the electronic properties of the indanone system. This can affect the ease of enol formation and the reactivity of the aromatic ring towards electrophilic attack. While the primary effect is deactivation, the specific position can have subtle influences on regioselectivity if there are multiple possible bromination sites on the aromatic ring.
Q5: How can I purify the final bromo-nitro-indanone product?
A5: Purification is typically achieved through one or a combination of the following methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is often the most effective way to obtain high purity.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective at removing impurities, silica gel column chromatography is a standard purification technique. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this type.
Section 3: Experimental Protocol
This section provides a general, step-by-step protocol for the α-bromination of a generic nitro-indanone. Note: This is a starting point and may require optimization for your specific substrate.
Materials:
-
Nitro-indanone (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetic Acid (as solvent and catalyst)
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the nitro-indanone (1.0 eq).
-
Dissolution: Add acetic acid to dissolve the starting material (a concentration of 0.1-0.5 M is a good starting point).
-
Addition of Brominating Agent: In portions, add N-bromosuccinimide (1.05 eq) to the stirred solution at room temperature. The addition should be done carefully to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid), saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or silica gel column chromatography to afford the desired bromo-nitro-indanone.
-
Experimental Workflow Diagram
Caption: A step-by-step workflow for the bromination of nitro-indanone.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. In Chapter 19, we discuss the reaction of enols with bromine. Thi... | Study Prep in Pearson+ [pearson.com]
- 3. Reactions of Enols | OpenOChem Learn [learn.openochem.org]
- 4. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 – Chemia [chemia.manac-inc.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one under acidic conditions
Welcome to the technical support guide for 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of this compound, particularly under acidic conditions. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
I. Troubleshooting Guide: Stability and Reaction Issues
This section addresses specific problems that may arise during the handling and reaction of this compound in acidic environments.
Issue 1: Unexpected Side-Product Formation During Acidic Workup
Question: I am observing an unexpected side-product during the acidic workup of my reaction involving this compound. What could be the cause and how can I mitigate it?
Answer:
The presence of both a nitro group and a ketone functionality in the indanone scaffold makes this compound susceptible to degradation under certain acidic conditions. The α-nitro ketone moiety is particularly reactive.
Probable Causes:
-
Nef Reaction: Under strongly acidic conditions, α-nitro ketones can undergo a Nef-type reaction, leading to the formation of a carboxylic acid and nitrous acid. This is a common degradation pathway for primary and secondary nitroalkanes in the presence of strong mineral acids.
-
Acid-Catalyzed Enolization and Rearrangement: The ketone can enolize under acidic conditions. The resulting enol may be susceptible to rearrangement or other acid-catalyzed reactions, especially at elevated temperatures.
-
Hydrolysis of the Nitro Group: While less common, prolonged exposure to harsh acidic conditions could potentially lead to the hydrolysis of the nitro group.
Solutions & Methodologies:
-
Milder Acidic Conditions:
-
Recommendation: Replace strong mineral acids (e.g., concentrated HCl, H₂SO₄) with weaker organic acids (e.g., acetic acid, citric acid) or use dilute solutions of strong acids.
-
Causality: Weaker acids are less likely to promote the complete protonation and subsequent rearrangement or cleavage characteristic of the Nef reaction.
-
-
Temperature Control:
-
Recommendation: Perform the acidic workup at low temperatures (0-5 °C).
-
Causality: Lowering the temperature will decrease the rate of all chemical reactions, including potential degradation pathways.
-
-
Reduced Exposure Time:
-
Recommendation: Minimize the duration of contact with the acidic medium. Prompt extraction into an organic solvent after neutralization is crucial.
-
Causality: Limiting the reaction time reduces the opportunity for side reactions to occur.
-
Experimental Protocol: Optimized Acidic Workup
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a pre-chilled, dilute aqueous solution of a mild acid (e.g., 1 M citric acid) with vigorous stirring until the desired pH is reached.
-
Immediately extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
Issue 2: Low Yield or Complete Decomposition After Attempted Synthesis/Modification in Strong Acid
Question: My attempt to perform a reaction on this compound using a strong acid catalyst resulted in a very low yield or complete loss of the starting material. Why did this happen?
Answer:
The structure of this compound is inherently unstable in the presence of strong, hot acids. The combination of the electron-withdrawing nitro group and the ketone functionality on the indanone ring system creates a molecule prone to decomposition under harsh acidic conditions.
Probable Causes:
-
Thermal Decomposition in Acid: Nitric acid itself can undergo thermal decomposition in strong acidic media, and this instability can be imparted to nitro-aromatic compounds.[1]
-
Protonation and Ring Strain: Protonation of the carbonyl oxygen by a strong acid can increase the electrophilicity of the carbonyl carbon and potentially induce ring strain, leading to cleavage of the five-membered ring.
-
Acid-Catalyzed Elimination/Rearrangement: The presence of acidic protons alpha to the ketone can lead to acid-catalyzed elimination or rearrangement reactions, especially at elevated temperatures.
Solutions & Methodologies:
-
Alternative Catalysts:
-
Recommendation: Explore Lewis acid catalysts (e.g., ZnCl₂, AlCl₃, BF₃·OEt₂) or solid-supported acid catalysts (e.g., Nafion®, Amberlyst®) which can provide the necessary acidity with potentially fewer side reactions.
-
Causality: Lewis acids coordinate to the carbonyl oxygen, activating it for nucleophilic attack without the high proton concentration that can lead to generalized degradation. Solid-supported acids can be easily filtered off, limiting the exposure time of the product to acidic conditions.
-
-
Anhydrous Conditions:
-
Recommendation: If the reaction chemistry allows, perform the reaction under anhydrous conditions.
-
Causality: The presence of water in strong acid can facilitate hydrolytic decomposition pathways.
-
Data Summary: Recommended vs. High-Risk Acidic Conditions
| Condition | Acid Type | Concentration | Temperature | Risk of Decomposition |
| Recommended | Acetic Acid | Glacial | Room Temperature | Low |
| Citric Acid | 1 M Aqueous | 0-5 °C | Low | |
| Dilute HCl | < 1 M | 0-5 °C | Moderate | |
| High-Risk | Concentrated H₂SO₄ | > 50% | > 50 °C | High |
| Concentrated HCl | > 6 M | > Room Temperature | High | |
| Trifluoroacetic Acid | Neat | > Room Temperature | High |
II. Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under neutral and basic conditions?
Under neutral conditions and protected from light, the compound is relatively stable for storage. However, like many α-nitro ketones, it can be sensitive to basic conditions. The α-protons are acidic and can be removed by a base to form a nitro-enolate. This enolate is a key intermediate in reactions like the Henry (nitro-aldol) reaction but can also lead to undesired side reactions if not controlled. Strong bases should be used with caution, and reactions are typically performed at low temperatures.
Q2: Are there any specific analytical techniques recommended for monitoring the stability of this compound during a reaction?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a reaction and detecting the formation of byproducts in real-time. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is ideal, as the aromatic and nitro functionalities provide strong chromophores. ¹H NMR can also be used to check the integrity of the compound in a sample taken from the reaction mixture.
Q3: Can the nitro group be reduced without affecting the bromo and ketone functionalities?
Yes, selective reduction of the nitro group is a common transformation. Catalytic hydrogenation using catalysts like Pd/C or PtO₂ is often effective. Chemical reductions using reagents like tin(II) chloride (SnCl₂) in an acidic medium (with careful control of acidity as discussed above) or iron powder in acetic acid are also viable options. The choice of reagent will depend on the overall substitution pattern of the molecule and the desired outcome.
III. Mechanistic Insights & Visualizations
The primary instability under strong acidic conditions is likely due to a reaction pathway analogous to the Nef reaction.
Potential Degradation Pathway under Strong Acid
Caption: Potential degradation of this compound in strong acid.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of the target compound under various conditions.
IV. References
-
Simmons, T. S., & Kreuz, K. L. (1959). Reactions of .alpha.-nitroketones with mineral acids. The Journal of Organic Chemistry, 24(3), 358-360. --INVALID-LINK--
-
Ballini, R., & Bosica, G. (2021). Acyclic α‐Nitro Ketones: Synthesis and Reactivity. In Nitroalkanes (pp. 209-238). Wiley-VCH GmbH. --INVALID-LINK--
-
Copelli, S., Derudi, M., Sello, G., & Rota, R. (2015). Nitric Acid Decomposition Kinetics in Mixed Acid and their Use in the Modelling of Aromatic Nitration. Chemical Engineering Transactions, 43, 169-174. --INVALID-LINK--
-
Kiełczewska, U., & Hoffman-Piotrowska, E. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1-25. --INVALID-LINK--
-
Ballini, R., Bartoli, G., Gariboldi, P. V., Marcantoni, E., & Petrini, M. (1992). Reactivity of .alpha.-nitro ketones toward organometallic reagents: straightforward synthesis of tertiary .beta.-nitroalkanols. The Journal of Organic Chemistry, 57(8), 2160-2162. --INVALID-LINK--
References
Technical Support Center: Characterization of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one
Welcome to the technical support guide for the characterization of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this multifunctional intermediate. The unique combination of a brominated aromatic ring, a nitro group, and an α,β-unsaturated ketone system within a rigid indenone framework presents specific analytical challenges. This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions to ensure accurate and reliable characterization.
Introduction: The Structural Complexity of this compound
This compound is a synthetic intermediate whose value lies in the strategic placement of its functional groups, which allow for diverse subsequent chemical transformations. The electron-withdrawing nature of the nitro and ketone groups, combined with the halogen atom, makes this molecule a potent building block in medicinal chemistry and materials science. However, these same features introduce challenges in its synthesis and purification, leading to potential ambiguities in its characterization. Issues such as isomeric impurities, spectroscopic complexity, and potential instability require a systematic and well-informed analytical approach.
Part 1: Synthesis Pathway and Potential Impurities
A robust characterization strategy begins with an understanding of the compound's synthetic origin, as this knowledge allows for the anticipation of potential impurities. A common route to this compound is the nitration of 5-bromo-2,3-dihydro-1H-inden-1-one.
Caption: Proposed synthesis and potential impurities.
Frequently Asked Questions: Synthesis & Impurities
Q1: What are the most likely impurities I might encounter?
A1: Based on the electrophilic aromatic substitution mechanism, the most probable impurities are:
-
Unreacted Starting Material: 5-bromo-2,3-dihydro-1H-inden-1-one.[1][2][3]
-
Regioisomers: The primary isomeric impurity is likely 5-bromo-7-nitro-2,3-dihydro-1H-inden-1-one. The directing effects of the bromine (ortho-, para-directing) and the deactivating acyl group (meta-directing) can lead to substitution at the C7 position.
-
Degradation Products: Harsh nitrating conditions can sometimes lead to oxidation or ring-opening, although this is typically minor.[4]
Q2: How can I minimize the formation of the 7-nitro isomer?
A2: Controlling the reaction temperature is critical. Running the reaction at a lower temperature (e.g., 0 to 5 °C) generally enhances regioselectivity. Additionally, the choice of nitrating agent can influence the isomer ratio. Milder nitrating agents, such as acetyl nitrate or nitronium tetrafluoroborate, may provide better control compared to the standard sulfuric/nitric acid mixture.
Part 2: Spectroscopic Characterization Guide
Accurate identification requires a multi-technique approach. Below are the expected spectroscopic data and interpretations for confirming the structure of this compound.
Predicted Spectroscopic Data Summary
| Technique | Feature | Expected Value / Observation | Comments |
| ¹H NMR | δ (H4) | ~8.0 - 8.2 ppm (s) | Deshielded by adjacent C=O and nitro group. |
| δ (H7) | ~8.3 - 8.5 ppm (s) | Deshielded by adjacent nitro group and bromine. | |
| δ (H3) | ~3.1 - 3.3 ppm (t) | Aliphatic methylene adjacent to aromatic ring. | |
| δ (H2) | ~2.7 - 2.9 ppm (t) | Aliphatic methylene adjacent to carbonyl. | |
| ¹³C NMR | δ (C=O) | ~195 - 205 ppm | Typical range for an α,β-unsaturated ketone. |
| δ (C-NO₂) | ~145 - 155 ppm | ||
| δ (C-Br) | ~115 - 125 ppm | ||
| IR (cm⁻¹) | C=O Stretch | 1700 - 1725 | Conjugated ketone. |
| NO₂ Stretch | 1510 - 1550 (asym) | Strong absorptions characteristic of nitro group. | |
| 1340 - 1380 (sym) | |||
| Mass Spec | Molecular Ion | M⁺ and M⁺+2 peaks | Isotopic pattern for Bromine (approx. 1:1 ratio). |
| Fragments | [M-NO₂]⁺, [M-Br]⁺, [M-CO]⁺ | Common fragmentation pathways. |
Troubleshooting Spectroscopic Data
Q3: My ¹H NMR spectrum shows two singlets in the aromatic region, but I'm unsure which is H4 and which is H7. How can I definitively assign them?
A3: This is a common challenge. While prediction suggests H7 may be further downfield, definitive assignment requires a 2D NMR experiment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds.
-
The proton at H4 will show a correlation to the carbonyl carbon (C1).
-
The methylene protons at H3 will show a correlation to the carbon bearing the H4 proton.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations. The H7 proton should show a NOE correlation to the methylene protons at H2, while the H4 proton will not.
Q4: The molecular ion peak in my mass spectrum is very weak or absent. How can I confirm the molecular weight?
A4: Nitroaromatic compounds can be prone to fragmentation, especially under high-energy ionization methods like Electron Ionization (EI).[5]
-
Switch to a Soft Ionization Technique: Use Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods are less energetic and are more likely to yield a strong protonated molecule [M+H]⁺ or other adducts, from which the molecular weight can be easily determined.[5]
-
Look for Characteristic Fragments: Even in EI-MS, look for the characteristic M⁺ and M⁺+2 isotopic pattern for bromine. Also, identify key fragment ions like [M-46]⁺ (loss of NO₂) to work backward to the parent mass.
Part 3: Purification and Stability
Step-by-Step Protocol: Isomer Separation by Column Chromatography
Objective: To separate the desired 5-bromo-6-nitro isomer from the 5-bromo-7-nitro impurity.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This dry-loading method prevents band broadening.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5) as the mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the prepared slurry to the top of the packed silica bed.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane/ethyl acetate). The less polar 7-nitro isomer is expected to elute before the more polar 6-nitro target compound.
-
Gradient Elution (Optional): Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 hexane/ethyl acetate) to accelerate the elution of the target compound.
-
Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) using a UV lamp for visualization. Pool the fractions containing the pure desired product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
Troubleshooting Purification & Stability
Caption: Decision tree for troubleshooting characterization.
Q5: My purified sample appears to degrade over time, showing discoloration and changes in the NMR spectrum. What are the best storage practices?
A5: The combination of a nitro group and an α-brominated ketone moiety can make the molecule susceptible to degradation, particularly in the presence of light, moisture, or nucleophiles.
-
Storage Conditions: Store the solid compound in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is recommended for long-term storage).
-
Solvent Stability: If in solution, use aprotic solvents (like anhydrous DCM or THF) and store cold. Protic solvents or basic media can promote side reactions. The α-protons of the ketone are acidic and can be removed under basic conditions, which could lead to decomposition pathways.[6]
References
- 1. 5-Bromo-1-indanone | C9H7BrO | CID 520695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Purification of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one and may be encountering challenges in its purification. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired purity of your compound.
Introduction to the Purification Challenges
This compound is a key intermediate in various synthetic pathways. Its purification can be challenging due to the potential for the formation of isomeric and other byproducts during its synthesis, which typically involves the electrophilic nitration of 5-bromo-2,3-dihydro-1H-inden-1-one. The presence of both a deactivating bromo group and a strongly deactivating nitro group on the aromatic ring, along with the ketone functionality, can lead to a complex mixture of products if reaction conditions are not meticulously controlled.
This guide will walk you through a logical approach to identifying and removing these impurities, ensuring the high purity required for subsequent applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound.
Issue 1: Multiple Spots on Thin Layer Chromatography (TLC) Analysis of the Crude Product
Probable Cause: The presence of unreacted starting material, isomeric byproducts, or di-nitrated species. The nitration of 5-bromo-1-indanone can yield a mixture of isomers.
Troubleshooting Workflow:
Technical Support Center: Enhancing the Solubility of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one for Assays
Welcome to the technical support center for handling challenging compounds. This guide provides in-depth troubleshooting and practical solutions for enhancing the solubility of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one in your experimental assays. As researchers, scientists, and drug development professionals, we understand that compound precipitation can be a significant roadblock. This resource is designed to equip you with the knowledge and protocols to overcome this common hurdle and ensure the reliability and accuracy of your results.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the solubility of this compound.
Q1: My this compound precipitates when I add it to my aqueous assay buffer, even though it dissolved in DMSO. Why is this happening?
A: This is a classic case of a compound with low aqueous solubility.[1] While this compound may be readily soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), this does not guarantee its solubility in a water-based medium.[1] The drastic change in solvent polarity upon dilution into your aqueous buffer can cause the compound's solubility limit to be exceeded, leading to precipitation.[1] This phenomenon is often referred to as "solvent shock."
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept at or below 0.5% to 1% to avoid off-target effects and cytotoxicity.[1][2] However, the ideal concentration can be cell-line dependent.[3][4] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to different concentrations of DMSO.[5][6]
Q3: Can the pH of my assay buffer affect the solubility of this compound?
A: Yes, the pH of the assay buffer can significantly influence the solubility of ionizable compounds.[1][7] By adjusting the pH, you can potentially protonate or deprotonate the molecule, which may increase its solubility in water.[7][]
Troubleshooting Guide: Step-by-Step Solutions to Enhance Solubility
If you are encountering precipitation of this compound, follow this systematic troubleshooting guide.
Step 1: Optimizing the Stock Solution and Dilution Protocol
The way you prepare and dilute your stock solution can have a significant impact on solubility.
-
Protocol for Preparing a Working Solution:
-
Prepare a High-Concentration Stock in 100% DMSO: Start by dissolving this compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Use gentle vortexing or sonication to ensure complete dissolution.
-
Pre-warm the Aqueous Buffer: Warm your assay buffer to the experimental temperature (e.g., 37°C for cell-based assays).[9]
-
Gradual Dilution with Vortexing: While gently vortexing the pre-warmed aqueous buffer, add the DMSO stock solution dropwise.[9] This gradual addition helps to prevent localized high concentrations of the compound that can trigger precipitation.[9]
-
Immediate Use: It is best to use the freshly prepared working solution immediately, as some compounds may precipitate over time.[9]
-
Step 2: Employing Co-solvents
Co-solvents are water-miscible organic solvents that can be added in small amounts to the aqueous buffer to increase the solubility of hydrophobic compounds.[10][11][12]
-
Commonly Used Co-solvents:
-
Experimental Protocol for Co-solvent Screening:
-
Prepare a series of your aqueous assay buffer containing different concentrations of a co-solvent (e.g., 1%, 2%, 5% ethanol).
-
Following the dilution protocol in Step 1, add your DMSO stock of this compound to each co-solvent buffer.
-
Visually inspect for precipitation and, if possible, quantify the soluble compound concentration using a suitable analytical method like HPLC.
-
| Co-solvent | Typical Starting Concentration | Maximum Recommended Concentration (Cell-based assays) | Notes |
| DMSO | 0.1% | ≤ 1%[5][6] | High dissolving power for many organic compounds. Can be toxic to cells at higher concentrations.[2][13] |
| Ethanol | 0.1% | ≤ 1% | Less toxic than DMSO for some cell lines. May have biological effects.[5] |
| Propylene Glycol | 0.5% | ≤ 2% | Generally considered safe for in vitro and in vivo use.[11] |
| PEG 400 | 1% | ≤ 5% | Can also help to stabilize proteins in the assay. |
Step 3: pH Adjustment
For ionizable compounds, modifying the pH of the assay buffer can be a powerful tool to enhance solubility.[7][]
-
Workflow for pH Optimization:
-
Determine the pKa of this compound: This can be predicted using software or determined experimentally.
-
Prepare a Range of Buffers: Prepare your assay buffer at several pH units around the pKa.
-
Test Solubility: Add the compound to each buffer and assess for solubility. Remember that significant pH shifts can affect protein function and cell viability.
-
-
Considerations for pH Adjustment:
-
Ensure the chosen pH is compatible with your assay system (e.g., enzyme activity, cell health).
-
Use buffers with sufficient buffering capacity to maintain the desired pH throughout the experiment.
-
Step 4: Advanced Solubilization Techniques
If the above methods are insufficient, more advanced formulation strategies can be explored, though these may require more significant development and validation.
-
Surfactants: Molecules like Tween-80 and Pluronic-F68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[14]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules.[15][16]
Visualizing the Troubleshooting Workflow
To aid in your decision-making process, the following diagram outlines a logical workflow for addressing the solubility of this compound.
Caption: Troubleshooting workflow for enhancing compound solubility.
Final Recommendations
When working with a poorly soluble compound like this compound, a systematic approach is key. Always begin with the simplest and most common techniques, such as optimizing your dilution protocol and using low concentrations of co-solvents. Remember to include appropriate vehicle controls in all your experiments to ensure that the chosen solubilization method does not interfere with your assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PH adjustment: Significance and symbolism [wisdomlib.org]
- 9. benchchem.com [benchchem.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijmsdr.org [ijmsdr.org]
- 15. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 16. Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Investigation of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one as a Novel c-Jun N-terminal Kinase Inhibitor
Abstract
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes, including inflammation, apoptosis, and stress responses.[1] Its dysregulation is implicated in numerous pathologies, such as neurodegenerative diseases, inflammatory disorders, and cancer, making it a prime target for therapeutic intervention.[][3] This guide presents a proposed comparative study to evaluate the inhibitory potential of a novel compound, 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one, against the well-characterized JNK inhibitor, SP600125. While the broader class of 1-indanones is known for diverse biological activities[4], the specific function of this nitro- and bromo-substituted variant remains uncharacterized. We outline a comprehensive experimental framework to determine its efficacy, selectivity, and mechanism of action in comparison to established inhibitors, providing a roadmap for its potential development as a new therapeutic agent.
Introduction: The JNK Signaling Pathway and the Rationale for Novel Inhibitors
The JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) family, is activated by a variety of cellular stressors, including cytokines, UV radiation, and heat shock.[] This activation triggers a kinase cascade that culminates in the phosphorylation of several transcription factors, most notably c-Jun.[1] The phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of genes involved in apoptosis, inflammation, and cell proliferation.[1][5] Given its central role in these processes, the development of specific JNK inhibitors is of significant interest for treating a range of diseases.[1][3]
SP600125 is a widely used anthrapyrazolone inhibitor of JNK that acts as a reversible, ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[5][6] It has demonstrated efficacy in various preclinical models of inflammation and cancer.[3][5] However, like many kinase inhibitors, off-target effects can be a concern, necessitating the search for novel chemical scaffolds with improved selectivity and potency.[3] The 1-indanone core represents a promising starting point for the development of new kinase inhibitors. This guide proposes a systematic evaluation of this compound as a potential JNK inhibitor, using SP600125 as a benchmark.
Comparative Compounds
| Compound | Structure | Known Mechanism of Action |
| This compound | Unknown; hypothesized to be a kinase inhibitor based on the 1-indanone scaffold. | |
| SP600125 | Reversible, ATP-competitive inhibitor of JNK1, JNK2, and JNK3.[5][6] | |
| Anisomycin | Protein synthesis inhibitor and potent activator of the JNK pathway.[7] |
Experimental Framework: A Head-to-Head Comparison
This section outlines a series of proposed experiments to characterize and compare the JNK inhibitory potential of this compound and SP600125.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of JNK isoforms.
Methodology: An in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, will be employed.[8] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Experimental Protocol:
-
Reagents: Recombinant JNK1, JNK2, and JNK3 enzymes, ATF2 substrate[9], ATP, ADP-Glo™ reagents, and the test compounds (this compound and SP600125) dissolved in DMSO.
-
Procedure: a. A kinase reaction mixture containing the respective JNK isoform, ATF2 substrate, and varying concentrations of the test compounds or vehicle (DMSO) will be prepared in a 96-well plate. b. The reaction will be initiated by the addition of ATP and incubated at 30°C for 30 minutes.[9] c. The ADP-Glo™ reagent will be added to terminate the kinase reaction and deplete the remaining ATP. d. The Kinase Detection Reagent will then be added to convert ADP to ATP and generate a luminescent signal. e. Luminescence will be measured using a plate reader.
-
Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound against each JNK isoform will be calculated from dose-response curves.
Expected Outcome: This experiment will provide a direct comparison of the potency of this compound and SP600125 against the isolated JNK enzymes.
Caption: Workflow for the in vitro JNK kinase inhibition assay.
Cellular JNK Inhibition Assay
Objective: To assess the ability of the compounds to inhibit JNK signaling within a cellular context.
Methodology: A Western blot analysis will be used to measure the phosphorylation of c-Jun, a direct downstream target of JNK.
Experimental Protocol:
-
Cell Culture: Human cell lines, such as HeLa or Jurkat T cells, will be cultured under standard conditions.
-
Treatment: Cells will be pre-treated with various concentrations of this compound, SP600125, or vehicle (DMSO) for 1-2 hours.
-
Stimulation: JNK signaling will be activated by treating the cells with a potent JNK activator, such as Anisomycin (25 µg/ml), for 30 minutes.[10]
-
Cell Lysis and Protein Quantification: Cells will be lysed, and the total protein concentration of the lysates will be determined.
-
Western Blotting: a. Equal amounts of protein from each sample will be separated by SDS-PAGE and transferred to a PVDF membrane. b. The membrane will be probed with primary antibodies specific for phosphorylated c-Jun (Ser73) and total c-Jun. c. Horseradish peroxidase (HRP)-conjugated secondary antibodies will be used for detection. d. Bands will be visualized using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: The intensity of the phosphorylated c-Jun bands will be normalized to the total c-Jun bands to determine the extent of inhibition.
Expected Outcome: This experiment will demonstrate the cell permeability and in-cell efficacy of the novel compound in comparison to SP600125.
Caption: Simplified JNK signaling pathway and points of intervention.
Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a panel of other kinases, particularly those within the MAPK family (e.g., ERK, p38).
Methodology: The compound will be screened against a commercial kinase panel at a fixed concentration (e.g., 10 µM).
Experimental Protocol:
-
The novel compound will be submitted to a contract research organization (CRO) for screening against a panel of purified kinases.
-
The percent inhibition of each kinase at the tested concentration will be determined.
-
For any kinases that show significant inhibition, follow-up IC50 determinations will be performed.
Expected Outcome: This will provide a selectivity profile for this compound, which is crucial for predicting potential off-target effects. A highly selective inhibitor will show potent inhibition of JNK isoforms with minimal activity against other kinases.
Comparative Data Summary
The following tables present the expected format for summarizing the quantitative data from the proposed experiments.
Table 1: In Vitro JNK Kinase Inhibition
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| This compound | To be determined | To be determined | To be determined |
| SP600125 (Control) | 40[6] | 40[6] | 90[6] |
Table 2: Cellular JNK Inhibition
| Compound | c-Jun Phosphorylation Inhibition (IC50, µM) |
| This compound | To be determined |
| SP600125 (Control) | 5-10[5] |
Table 3: Kinase Selectivity Profile (% Inhibition at 10 µM)
| Kinase | This compound | SP600125 |
| JNK1 | To be determined | >95% |
| JNK2 | To be determined | >95% |
| JNK3 | To be determined | >95% |
| ERK2 | To be determined | <10%[11] |
| p38 | To be determined | <10%[11] |
| CDK1 | To be determined | >50%[11] |
Conclusion and Future Directions
This guide outlines a systematic and robust framework for the initial characterization of this compound as a potential JNK inhibitor. By directly comparing its performance against the well-established inhibitor SP600125, these experiments will elucidate its potency, cellular activity, and selectivity. Favorable results from these studies would warrant further investigation, including mechanism of action studies to determine its mode of inhibition (e.g., ATP-competitive or non-competitive), in vivo efficacy studies in animal models of JNK-driven diseases, and structure-activity relationship (SAR) studies to optimize its properties. The discovery of novel, selective, and potent JNK inhibitors from new chemical scaffolds is a critical step toward developing safer and more effective therapies for a range of debilitating diseases.
References
- 1. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. promega.com [promega.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. SP600125 | Cell Signaling Technology [cellsignal.com]
- 11. selleckchem.com [selleckchem.com]
The Rising Profile of Substituted Indanones: A Comparative Analysis of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one and its Analogs in Biological Activity
For Immediate Release
[City, State] – In the dynamic landscape of drug discovery, the indanone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide offers a deep dive into the comparative biological activities of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one and its structurally related analogs, providing researchers, scientists, and drug development professionals with critical data and insights to inform future research and development.
Substituted indanones, characterized by a benzene ring fused to a cyclopentanone ring, have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The nature and position of substituents on the indanone core play a pivotal role in modulating their biological efficacy. This guide will explore the influence of electron-withdrawing groups, specifically bromo and nitro moieties, on the bioactivity of the indanone scaffold.
A Comparative Look at Biological Prowess: Anticancer and Antimicrobial Activities
While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential activity based on the well-documented structure-activity relationships (SAR) of related analogs. The presence of both a halogen (bromo) and a nitro group, both strong electron-withdrawing groups, is anticipated to significantly influence the molecule's biological profile.[3][4]
Anticancer Activity: A Tale of Potency and Selectivity
Indanone derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines.[2] The introduction of halogen and nitro groups can enhance this activity. Research on related compounds suggests that the presence of a bromo group on the aromatic ring of a scaffold can contribute to potent anticancer activity.[5] Similarly, nitro-substituted compounds have also been investigated for their cytotoxic potential.[6]
Here, we compare the reported anticancer activities of several indanone analogs to provide a framework for understanding the potential of 5-bromo-6-nitro-1-indanone.
Table 1: Comparative Anticancer Activity of Substituted Indanone Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Benzylidene-1-indanones | MCF-7 (Breast) | 10 - 880 nM | [7] |
| HCT (Colon) | 10 - 880 nM | [7] | |
| THP-1 (Leukemia) | 10 - 880 nM | [7] | |
| A549 (Lung) | 10 - 880 nM | [7] | |
| Gallic acid based indanone derivative | Ehrlich Ascites Carcinoma (in vivo) | 54.3% tumor growth inhibition at 50 mg/kg | [8] |
| 5-Bromo-7-azaindolin-2-one derivative (23p) | HepG2 (Liver) | 2.357 | [5] |
| A549 (Lung) | 3.012 | [5] | |
| Skov-3 (Ovarian) | 2.899 | [5] |
The data in Table 1 highlights that substitutions on the indanone ring system can lead to highly potent anticancer agents, with some derivatives exhibiting activity in the nanomolar range.
Antimicrobial Activity: A Broad Spectrum of Inhibition
The indanone scaffold is also a promising backbone for the development of novel antimicrobial agents.[2] Studies on various substituted indanones have revealed activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][9] The electron-withdrawing nature of the bromo and nitro groups in 5-bromo-6-nitro-1-indanone suggests it may possess significant antimicrobial properties. The mode of action for similar compounds, such as 5-bromo-5-nitro-1,3-dioxane (bronidox), involves the oxidation of essential protein thiols, leading to enzyme inhibition and microbial growth inhibition.[10][11]
Table 2: Comparative Antimicrobial Activity of Substituted Indanone Analogs
| Compound/Analog | Microorganism | Activity (Zone of Inhibition/MIC) | Reference |
| Indanone acetic acid derivatives | S. aureus, B. subtilis (Gram+) | Active | [1] |
| E. coli, S. typhi (Gram-) | Active | [1] | |
| C. albicans, A. niger (Fungi) | Active | [1] | |
| 6-Bromoindolglyoxylamide derivatives | S. aureus, S. intermedius (Gram+) | Active | [12] |
| E. coli (Gram-) | Enhanced activity | [12] | |
| Fungi | Moderate to excellent | [12] | |
| 6-Chloro-8-nitroflavone | E. faecalis, S. aureus, E. coli | Potent inhibition | [6] |
| 6-Bromo-8-nitroflavone | E. faecalis, S. aureus, E. coli | Inhibitory | [6] |
The data suggests that halogen and nitro substitutions are key for potent antimicrobial activity. The combination in 5-bromo-6-nitro-1-indanone could potentially lead to a synergistic enhancement of this effect.
Experimental Protocols: A Guide to Biological Evaluation
To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key biological assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[13]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound and its analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known anticancer drug).[13]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[14]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]
Experimental Workflow for In Vitro Cytotoxicity Testing
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 8. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Purity of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one via High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific practice. In this guide, we delve into a robust analytical methodology for confirming the purity of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one, a compound of interest in synthetic and medicinal chemistry. We will present a detailed High-Performance Liquid Chromatography (HPLC) method, justify the experimental choices, and compare its performance with an orthogonal analytical technique, Thin-Layer Chromatography (TLC).
The Critical Role of Purity in Drug Discovery and Development
The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is paved with exacting standards, chief among them being the purity of the active pharmaceutical ingredient (API). Impurities, even in trace amounts, can have unforeseen pharmacological or toxicological effects, compromise the stability of the drug substance, and create hurdles in regulatory approval. Therefore, the development of a reliable and validated analytical method to assess purity is not merely a procedural step but a fundamental aspect of ensuring the safety and efficacy of a potential new drug.
Understanding the Analyte: this compound
Before developing an analytical method, it is imperative to understand the physicochemical properties of the target molecule.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Key Physicochemical Properties:
| Property | Value/Characteristic | Rationale for HPLC Method Development |
| Molecular Formula | C₉H₆BrNO₃ | Provides the molecular weight for mass spectrometry confirmation. |
| Chromophores | Aromatic ring, nitro group, ketone | These groups absorb UV light, making UV-Vis detection a suitable choice for HPLC. Nitroaromatic compounds typically exhibit strong absorbance in the 210-270 nm range.[1][2] |
| Polarity | Moderately polar | The presence of the nitro and ketone groups imparts polarity, making it suitable for reversed-phase HPLC. |
| Solubility | Expected to be soluble in common organic solvents like acetonitrile and methanol. | These solvents are ideal for preparing samples and as components of the mobile phase in reversed-phase HPLC.[3] |
A Strategic Approach to Purity Determination: Reversed-Phase HPLC
Reversed-phase HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis due to its high resolution, sensitivity, and reproducibility. The principle lies in the partitioning of the analyte between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.
Proposed HPLC Method for Purity Analysis
The following method is designed to provide excellent separation of the main compound from potential impurities.
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good retention and separation for moderately polar aromatic compounds. The dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to sharpen peaks by suppressing the ionization of any acidic or basic functional groups. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with a low UV cutoff and good miscibility with water.[3] |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B | A gradient elution is crucial for separating compounds with a range of polarities, ensuring that both polar and non-polar impurities are eluted and detected. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides good efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
| Detection | UV at 254 nm | The aromatic nature of the compound and the presence of the nitro group suggest strong absorbance at this wavelength, providing good sensitivity. A photodiode array (PDA) detector would be ideal to assess peak purity and to identify the optimal detection wavelength. |
| Sample Preparation | Dissolve 1 mg of the compound in 1 mL of acetonitrile. | Acetonitrile is a suitable solvent that is compatible with the mobile phase. |
Experimental Workflow
Figure 2: HPLC workflow for purity determination.
Anticipated Results and Interpretation
A successful HPLC analysis will yield a chromatogram with a major peak corresponding to this compound. Any other peaks are considered impurities. The purity is typically calculated using the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
For a compound to be considered "pure" for research purposes, a purity of >95% is generally required, with >98% being preferable for preclinical studies.
Potential Impurities and Their Separation:
Based on a plausible synthetic route involving the nitration of 5-bromo-2,3-dihydro-1H-inden-1-one, potential impurities could include:
-
Unreacted Starting Material: 5-bromo-2,3-dihydro-1H-inden-1-one would be less polar than the product and is expected to have a shorter retention time.
-
Isomeric By-products: Nitration could potentially occur at other positions on the aromatic ring, leading to isomers with slightly different polarities and retention times.
-
Over-nitrated or Degraded Products: These would likely have different polarities and be well-separated by the gradient method.
Comparative Analysis: HPLC vs. Thin-Layer Chromatography (TLC)
While HPLC is the gold standard for quantitative purity analysis, Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment.
| Feature | HPLC | Thin-Layer Chromatography (TLC) |
| Principle | Column chromatography | Planar chromatography |
| Resolution | High | Low to moderate |
| Quantification | Highly accurate and precise | Semi-quantitative at best |
| Sensitivity | High (ng to pg level) | Moderate (µg to ng level) |
| Analysis Time | 20-30 minutes per sample | 5-10 minutes for multiple samples |
| Cost | High initial investment and running costs | Low cost |
| Automation | Fully automated | Manual |
A Practical TLC Protocol
-
Stationary Phase: Silica gel 60 F₂₅₄ plates
-
Mobile Phase: 30:70 Ethyl Acetate:Hexane (this may require optimization)
-
Visualization: UV light at 254 nm
Interpretation of TLC Results:
A pure compound should ideally show a single spot on the TLC plate. The presence of additional spots indicates impurities. The retention factor (Rf) can be calculated, but it is less reproducible than HPLC retention times.
References
A Comparative Guide to the Synthetic Routes of 5-Bromo-6-nitro-2,3-dihydro-1H-inden-1-one
Introduction
5-Bromo-6-nitro-2,3-dihydro-1H-inden-1-one is a key building block in medicinal chemistry and drug development, serving as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The strategic placement of the bromo and nitro functionalities on the indanone scaffold allows for diverse chemical modifications, making it a valuable precursor for targeted therapeutic agents. This guide provides a comparative analysis of two plausible synthetic routes to this important compound, offering insights into the strategic considerations, experimental protocols, and overall efficiency of each approach. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to aid in the selection of an optimal synthetic strategy.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Nitration of 5-Bromo-1-indanone | Route 2: Bromination of 6-Nitro-1-indanone |
| Starting Material | 4-(3-Chloropropanoyl)bromobenzene | 3-(4-Nitrophenyl)propanoic acid |
| Key Transformation | Regioselective nitration of a brominated indanone | Regioselective bromination of a nitrated indanone |
| Number of Steps | 2 | 2 |
| Reagents | AlCl₃, NaCl, HNO₃, H₂SO₄ | Polyphosphoric acid, Br₂, FeBr₃ |
| Theoretical Yield | Moderate to High | Moderate to High |
| Key Challenges | Controlling regioselectivity of nitration | Potential for over-bromination |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthetic routes to this compound.
Route 1: Nitration of 5-Bromo-1-indanone
Caption: Synthetic workflow for Route 1.
Route 2: Bromination of 6-Nitro-1-indanone
Caption: Synthetic workflow for Route 2.
Synthetic Route Analysis
Route 1: Nitration of 5-Bromo-1-indanone
This synthetic approach commences with the readily available 4-(3-chloropropanoyl)bromobenzene. The key steps involve an intramolecular Friedel-Crafts acylation to form the indanone ring, followed by a regioselective nitration.
Step 1: Synthesis of 5-Bromo-1-indanone
The first step is a high-temperature intramolecular Friedel-Crafts acylation. The use of a molten mixture of aluminum chloride and sodium chloride serves as a powerful Lewis acid catalyst system to facilitate the cyclization.
Causality of Experimental Choices:
-
High Temperature (180-220 °C): This is necessary to overcome the activation energy for the intramolecular acylation, particularly with the deactivating effect of the bromo group on the aromatic ring.
-
Aluminum Chloride (AlCl₃) and Sodium Chloride (NaCl): This mixture forms a low-melting eutectic salt, which acts as both the catalyst and the reaction medium, ensuring a homogeneous reaction environment at high temperatures.
Step 2: Nitration of 5-Bromo-1-indanone
The subsequent step is the nitration of the aromatic ring of 5-bromo-1-indanone. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The bromo group is an ortho, para-director, while the acyl group (the ketone) is a meta-director.[1][2][3][4] The positions ortho to the bromine are C4 and C6, and the position para is C7. The position meta to the acyl group is C6. Therefore, the directing effects of both the bromo and acyl groups converge to strongly favor the introduction of the nitro group at the C6 position.
Causality of Experimental Choices:
-
Nitrating Mixture (HNO₃/H₂SO₄): This is a standard and potent nitrating agent that generates the highly electrophilic nitronium ion (NO₂⁺) in situ.
-
Controlled Temperature: The reaction temperature must be carefully controlled to prevent over-nitration and the formation of unwanted byproducts.
Route 2: Bromination of 6-Nitro-1-indanone
This alternative route begins with the synthesis of 6-nitro-1-indanone, followed by a regioselective bromination.
Step 1: Synthesis of 6-Nitro-1-indanone
The synthesis of 6-nitro-1-indanone can be achieved through the cyclization of 3-(4-nitrophenyl)propanoic acid using a strong acid catalyst such as polyphosphoric acid (PPA).
Causality of Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA serves as both a dehydrating agent and a catalyst for the intramolecular Friedel-Crafts acylation. It is a viscous and effective medium for such cyclizations.
-
Heat: Thermal energy is required to promote the reaction, which involves the formation of an acylium ion intermediate followed by electrophilic attack on the aromatic ring.
Step 2: Bromination of 6-Nitro-1-indanone
The key step in this route is the selective bromination of 6-nitro-1-indanone. The directing effects of the substituents on the aromatic ring are crucial for the success of this transformation. The nitro group is a strong deactivating group and a meta-director.[5][6] The acyl group is also a deactivating group and a meta-director. The positions meta to the nitro group are C5 and C7. The position meta to the acyl group is C6. Therefore, the combined deactivating nature of both groups makes the aromatic ring less reactive towards electrophilic substitution. However, the position C5 is ortho to the acyl group and meta to the nitro group. The position C7 is also ortho to the acyl group and meta to the nitro group. The directing effects suggest that substitution at C5 or C7 would be favored over other positions. Given the steric hindrance at C7 from the adjacent cyclopentanone ring, bromination is most likely to occur at the C5 position.
Causality of Experimental Choices:
-
Bromine (Br₂) and Iron(III) Bromide (FeBr₃): This is a classic combination for electrophilic aromatic bromination. FeBr₃ acts as a Lewis acid catalyst to polarize the Br-Br bond, generating a more potent electrophile.
Experimental Protocols
Route 1: Nitration of 5-Bromo-1-indanone
Step 1: Synthesis of 5-Bromo-1-indanone [7]
-
In a reaction vessel equipped for high-temperature reactions, combine aluminum chloride (100 g) and sodium chloride (25 g).
-
Heat the mixture to 180 °C to form a molten salt.
-
To the molten salt, add 4-(3-chloropropanoyl)bromobenzene (24.7 g) portion-wise.
-
Maintain the reaction temperature between 180-220 °C for 30 minutes.
-
After cooling, carefully pour the reaction mixture onto ice and treat with acetic acid (30 ml).
-
Collect the resulting solid product by filtration.
-
Dissolve the solid in diethyl ether, dry the organic solution over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from methanol to yield 5-bromo-1-indanone (yield: ~9 g).
Step 2: Nitration of 5-Bromo-1-indanone (Predicted Protocol)
-
In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid to prepare the nitrating mixture.
-
Dissolve 5-bromo-1-indanone in a suitable solvent, such as concentrated sulfuric acid, and cool the solution to 0 °C.
-
Slowly add the cold nitrating mixture dropwise to the solution of 5-bromo-1-indanone, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain this compound.
Route 2: Bromination of 6-Nitro-1-indanone
Step 1: Synthesis of 6-Nitro-1-indanone [5]
-
In a round-bottom flask, place 3-(4-nitrophenyl)propanoic acid and an excess of polyphosphoric acid.
-
Heat the mixture with stirring to a temperature of approximately 100-120 °C for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it into a beaker of ice water with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield 6-nitro-1-indanone.
Step 2: Bromination of 6-Nitro-1-indanone (Predicted Protocol)
-
In a flask protected from light, dissolve 6-nitro-1-indanone in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).
-
Add a catalytic amount of iron(III) bromide (FeBr₃).
-
Slowly add a solution of bromine in the same solvent dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.
Conclusion
Both presented synthetic routes offer viable pathways to this compound.
-
Route 1 benefits from a well-documented procedure for the synthesis of the key intermediate, 5-bromo-1-indanone. The subsequent nitration is predicted to be highly regioselective due to the converging directing effects of the existing substituents.
-
Route 2 provides a logical alternative, with the bromination step also predicted to be regioselective. However, the synthesis of the starting material, 6-nitro-1-indanone, may require optimization.
The choice between these two routes will depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. For laboratory-scale synthesis, Route 1 appears to be more straightforward due to the readily available detailed procedure for the initial step. Further experimental validation of the proposed nitration and bromination steps would be beneficial for optimizing the synthesis of this important intermediate.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 6. sarthaks.com [sarthaks.com]
- 7. Synthesis routes of 5-Bromo-1-indanone [benchchem.com]
A Researcher's Guide to Bridging the Gap: Evaluating the In Vitro and In Vivo Efficacy of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one
As a novel small molecule, 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one presents a potential therapeutic opportunity. However, its journey from a promising compound in a test tube to a viable clinical candidate is fraught with challenges, the most significant of which is the translation of early-stage, controlled in vitro results to the complex biological systems of in vivo models. This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate and compare the in vitro and in vivo efficacy of this compound, ensuring a robust and data-driven progression.
Section 1: The In Vitro Profile: Defining Potency and Cellular Effects
The initial phase of characterization aims to answer a fundamental question: Does the compound interact with its intended biological target and elicit a response in a controlled, cellular environment? This stage is critical for establishing a baseline of activity and for go/no-go decisions.
Before assessing the compound's effect on whole cells, it is crucial to determine its direct interaction with its molecular target. Assuming this compound is designed as a kinase inhibitor, a common application for indenone scaffolds, a panel of cell-free kinase assays would be the logical starting point.
-
Rationale for Experimental Choice: Cell-free assays isolate the target protein from the complexities of the cellular environment, providing a direct measure of the compound's inhibitory potential (IC50). This allows for a clean assessment of potency and selectivity against a panel of related and unrelated kinases.
A compound's ability to inhibit an isolated enzyme is only part of the story. It must also be able to penetrate cell membranes, engage its target within the cell, and induce a measurable biological effect.
-
Rationale for Experimental Choice: Cell-based assays, such as proliferation or cytotoxicity assays, are essential for confirming that the compound is cell-permeable and active in a more complex biological system. The EC50 value derived from these experiments represents the concentration required to achieve a half-maximal biological effect.
| Assay Type | Target/Cell Line | Endpoint | Result (Hypothetical) |
| Cell-Free Kinase Assay | Target Kinase X | IC50 | 15 nM |
| Cell-Free Kinase Assay | Off-Target Kinase Y | IC50 | >10,000 nM |
| Cell Proliferation | Cancer Cell Line A | EC50 | 150 nM |
| Cell Proliferation | Normal Cell Line B | EC50 | >5,000 nM |
Section 2: The In Vivo Challenge: Efficacy in a Complex Organism
Positive in vitro data is a prerequisite, but not a guarantee, of in vivo success. The transition to animal models introduces a host of variables, including absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicities.
For oncology applications, the most common approach is to use xenograft models, where human cancer cells are implanted into immunocompromised mice.
-
Rationale for Experimental Choice: This model allows for the evaluation of the compound's ability to inhibit tumor growth in a living system, providing a more clinically relevant measure of efficacy. Key endpoints include tumor growth inhibition (TGI) and overall survival.
Concurrent with efficacy studies, it is imperative to understand how the animal model processes the compound (pharmacokinetics) and whether it is well-tolerated.
-
Rationale for Experimental Choice: Pharmacokinetic studies determine the compound's concentration in the plasma over time, which is crucial for correlating exposure with efficacy. Tolerability studies, which monitor animal weight and overall health, are essential for establishing a therapeutic window.
| Animal Model | Dosing Regimen | Key Finding |
| Xenograft (Mouse) | 50 mg/kg, once daily | 65% Tumor Growth Inhibition |
| Pharmacokinetics | 50 mg/kg, single dose | Cmax: 2 µM, T1/2: 4 hours |
| Tolerability Study | 50 mg/kg, once daily | <5% body weight loss over 21 days |
Section 3: Bridging the Divide: Correlating In Vitro and In Vivo Results
The ultimate goal is to establish a clear relationship between the in vitro potency and the in vivo efficacy. A significant discrepancy, often referred to as the "in vitro-in vivo gap," can signal potential liabilities for the compound.
In our hypothetical example, the 10-fold difference between the cell-free IC50 (15 nM) and the cellular EC50 (150 nM) is not uncommon and could be attributed to factors such as cell membrane permeability or efflux pumps. The in vivo efficacy at a dose that achieves a plasma concentration well above the cellular EC50 suggests a promising translation from the in vitro findings.
Caption: A flowchart illustrating the progression from in vitro to in vivo evaluation.
Section 4: Detailed Experimental Protocols
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound and add it to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50.
-
Cell Implantation: Subcutaneously implant 5 million human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to reach an average size of 100-150 mm³.
-
Randomization: Randomize the mice into vehicle control and treatment groups.
-
Dosing: Administer this compound or vehicle control daily via oral gavage.
-
Tumor Measurement: Measure the tumor volume twice a week using calipers.
-
Body Weight Monitoring: Monitor the body weight of the mice twice a week as a measure of tolerability.
-
Study Termination: Terminate the study when the tumors in the control group reach the predetermined maximum size.
-
Data Analysis: Calculate the percent tumor growth inhibition for the treatment group compared to the vehicle group.
Caption: A simplified comparison of in vitro and in vivo experimental workflows.
Section 5: Comparison with Alternative Compounds
To establish the therapeutic potential of this compound, its efficacy must be benchmarked against the current standard of care or other compounds in development.
| Compound | Target IC50 | Cellular EC50 | In Vivo TGI (Dose) |
| This compound | 15 nM | 150 nM | 65% (50 mg/kg) |
| Standard of Care (e.g., Erlotinib) | 2 nM | 100 nM | 70% (50 mg/kg) |
| Competitor Compound Z | 25 nM | 500 nM | 40% (50 mg/kg) |
This comparative analysis provides a clear perspective on the compound's standing. While our hypothetical compound may not be as potent as the standard of care in a cell-free assay, its comparable cellular and in vivo efficacy at the same dose suggests it may have other advantageous properties, such as improved bioavailability or a better safety profile, warranting further investigation.
A Comparative Guide to the Spectroscopic Analysis of Substituted Indanones
For researchers, scientists, and professionals in drug development, a profound understanding of the structural nuances of molecular scaffolds is paramount. The indanone core, a recurring motif in biologically active compounds, presents a fascinating case study in the power of spectroscopic techniques to elucidate the subtle yet significant effects of substitution on molecular architecture.[1] This guide provides a comprehensive, in-depth comparison of the spectroscopic data for a series of substituted indanones, offering insights into how different functional groups modulate their spectral signatures. By understanding these correlations, researchers can more effectively characterize novel indanone derivatives, a critical step in the synthesis and development of new therapeutic agents.[2]
The Indanone Framework: A Privileged Scaffold
Indanones are bicyclic ketones consisting of a benzene ring fused to a five-membered ring containing a carbonyl group. Their rigid structure and synthetic tractability make them valuable intermediates in the synthesis of a wide array of medicinal compounds.[1] The strategic placement of substituents on either the aromatic or the aliphatic portion of the indanone skeleton can dramatically influence its physicochemical properties and biological activity. Spectroscopic analysis, therefore, becomes an indispensable tool for confirming the successful synthesis of desired analogues and for understanding their electronic and steric characteristics.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for a selection of substituted indanones. This comparative analysis highlights the influence of various substituents on the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | H-2 (α to C=O) | H-3 (benzylic) | Aromatic Protons | Other Protons |
| 1-Indanone | 2.68 (t) | 3.13 (t) | 7.25-7.75 (m) | - |
| 5-Methoxy-1-indanone | 2.65 (t) | 3.08 (t) | 6.85 (dd), 7.20 (d), 7.65 (d) | 3.85 (s, -OCH₃)[3][4] |
| 6-Nitro-1-indanone | ~2.7 (t) | ~3.2 (t) | ~8.1-8.5 (m) | - |
| 2-Methyl-1-indanone | 2.60 (m) | 2.90 (dd), 3.35 (dd) | 7.20-7.70 (m) | 1.25 (d, -CH₃)[5][6] |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | C=O | Aliphatic Carbons | Aromatic Carbons | Other Carbons |
| 1-Indanone | ~207 | ~25 (C-2), ~36 (C-3) | ~124-155 | - |
| 5-Methoxy-1-indanone | ~205 | ~25 (C-2), ~36 (C-3) | ~109, 115, 125, 126, 158, 165 | ~55 (-OCH₃) |
| 6-Nitro-1-indanone | ~204 | ~25 (C-2), ~36 (C-3) | ~120, 124, 130, 138, 148, 153 | - |
| 2-Methyl-1-indanone | ~210 | ~34 (C-2), ~42 (C-3) | ~124-154 | ~16 (-CH₃)[7] |
Table 3: Key IR Absorption Frequencies (ν, cm⁻¹) in KBr
| Compound | C=O Stretch | Aromatic C=C Stretch | Other Key Bands |
| 1-Indanone | ~1700[8][9] | ~1600, 1480 | Aromatic C-H stretch (~3050)[10] |
| 5-Methoxy-1-indanone | ~1690 | ~1605, 1490 | C-O stretch (~1250) |
| 6-Nitro-1-indanone | ~1710 | ~1600, 1475 | N-O asymmetric stretch (~1520), N-O symmetric stretch (~1350) |
| 2-Methyl-1-indanone | ~1705 | ~1600, 1480 | Aliphatic C-H stretch (~2960) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 1-Indanone | 132 | 104 (M-CO), 91 (C₇H₇⁺)[11] |
| 5-Methoxy-1-indanone | 162 | 134 (M-CO), 119 (M-CO-CH₃) |
| 6-Nitro-1-indanone | 177 | 147 (M-NO), 131 (M-NO₂), 103 (M-NO₂-CO) |
| 2-Methyl-1-indanone | 146 | 118 (M-CO), 103 (M-CO-CH₃) |
Interpreting the Spectral Data: A Deeper Dive
The data presented above reveals clear trends that can be rationalized by considering the electronic and steric effects of the substituents.
NMR Spectroscopy: Probing the Electronic Environment
In ¹H NMR spectroscopy, the chemical shifts of the aromatic protons are particularly sensitive to the nature of the substituent on the benzene ring.[12] For example, the electron-donating methoxy group in 5-methoxy-1-indanone causes an upfield shift (to lower ppm values) of the aromatic protons, especially the ortho and para protons, due to increased electron density.[3][4] Conversely, the electron-withdrawing nitro group in 6-nitro-1-indanone leads to a significant downfield shift of the aromatic protons due to deshielding.[13] In the aliphatic region, the protons on the five-membered ring (H-2 and H-3) typically appear as triplets for 1-indanone, a consequence of coupling to each other. Substitution at the C-2 position, as in 2-methyl-1-indanone , complicates this pattern, resulting in a multiplet for H-2 and a pair of doublets of doublets for the now diastereotopic H-3 protons.[5]
¹³C NMR spectroscopy provides complementary information. The carbonyl carbon (C=O) resonance is sensitive to substituent effects.[14] Electron-donating groups tend to shield the carbonyl carbon, causing a slight upfield shift, as seen with the methoxy group. Electron-withdrawing groups have the opposite effect. The presence of a substituent on the aromatic ring also breaks the symmetry of the benzene ring, leading to six distinct aromatic carbon signals for monosubstituted indanones, in contrast to the four signals observed for the parent 1-indanone.
IR Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups.[15] The most prominent feature in the IR spectrum of an indanone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the range of 1690-1710 cm⁻¹.[16] The exact position of this band is influenced by the electronic environment. Conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone.[17] Electron-donating substituents, like the methoxy group, further decrease the C=O stretching frequency due to enhanced resonance, which imparts more single-bond character to the carbonyl bond. Conversely, electron-withdrawing groups, such as the nitro group, increase the C=O stretching frequency.[18][19]
Other characteristic IR bands include the aromatic C=C stretching vibrations around 1600 and 1480 cm⁻¹ and the C-H stretching vibrations. Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[10] Specific functional groups also give rise to unique absorption bands, such as the strong C-O stretching of the methoxy group and the characteristic symmetric and asymmetric stretching vibrations of the nitro group.[18]
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues about its structure. The molecular ion peak (M⁺) confirms the molecular weight of the indanone derivative. A common fragmentation pathway for ketones is the loss of a neutral carbon monoxide (CO) molecule, resulting in a prominent M-28 peak.[20][21] Another characteristic fragmentation for indanones involves cleavage of the five-membered ring. For instance, the base peak in the mass spectrum of 1-indanone is often at m/z 104, corresponding to the loss of CO.[11] Subsequent fragmentations can provide further structural information. For example, in 2-methyl-1-indanone , the loss of a methyl radical followed by the loss of CO is a plausible pathway.[22][23]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is crucial. The following sections detail the methodologies for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the substituted indanone in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz.
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Average 8-16 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a spectrometer with a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.
-
Typical parameters include a 45° pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the solid indanone sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a thin, transparent disk using a hydraulic press.
-
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the indanone derivative in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas or liquid chromatograph.
-
Ionization: Electron ionization (EI) is a common method for volatile and thermally stable compounds like indanones.
-
Data Acquisition:
-
Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
-
The resulting mass spectrum will show the molecular ion and various fragment ions.
-
Visualizing the Concepts
To aid in the understanding of the relationships between structure and spectroscopic data, the following diagrams are provided.
Caption: General structure of a substituted indanone.
Caption: Workflow for the spectroscopic analysis of substituted indanones.
Conclusion
The spectroscopic analysis of substituted indanones is a powerful approach for elucidating their chemical structures and understanding the influence of various functional groups. By systematically comparing the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data of a series of indanone derivatives, clear and predictable trends emerge. These correlations between structure and spectral features provide a robust framework for the characterization of novel compounds in this important class of molecules. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the confident identification and analysis of substituted indanones in their quest for new therapeutic agents.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methoxy-1-indanone(5111-70-6) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. scbt.com [scbt.com]
- 6. 2-甲基-1-茚酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 1-Indanone(83-33-0) IR Spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chembk.com [chembk.com]
- 14. Spectroscopic properties of carbonyl compounds [ns1.almerja.com]
- 15. tutorchase.com [tutorchase.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. [Influence of substituents on IR spectrum of aromatic amines in different solvents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. fiveable.me [fiveable.me]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. youtube.com [youtube.com]
- 23. chadsprep.com [chadsprep.com]
A Comparative Computational Docking Analysis of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one and Analogs Against Cereblon
This guide presents a comparative computational docking study of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one against human Cereblon (CRBN), a critical component of the Cullin 4-RING E3 ubiquitin ligase complex. As a well-established target for therapeutic intervention, particularly in oncology, the modulation of CRBN activity by small molecules is of significant interest to the drug discovery community.[1][2] This document provides an in-depth, step-by-step protocol for a comparative in silico analysis, alongside a discussion of hypothetical binding affinities and interaction patterns, to guide researchers in evaluating the potential of novel indanone scaffolds as CRBN inhibitors.
The indanone core is a versatile scaffold that has demonstrated a wide spectrum of biological activities.[1] Recent computational investigations have highlighted the potential of indanedione and indanone derivatives as novel modulators of CRBN, showing in some cases better binding affinity than the well-known modulator, thalidomide.[2][3] This guide, therefore, aims to provide a robust framework for the initial assessment of this compound in this context, comparing its predicted binding characteristics with those of two other representative indanone derivatives.
The Rationale for Targeting Cereblon
Cereblon is a substrate receptor within the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[4] This complex is responsible for tagging specific proteins with ubiquitin, marking them for degradation by the proteasome. The binding of small molecule modulators, such as lenalidomide and pomalidomide, to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent degradation of neo-substrates, a mechanism that has been successfully exploited in the treatment of multiple myeloma.[4] The discovery of novel molecular entities that can effectively bind to and modulate the activity of CRBN is a promising avenue for the development of new therapeutics.
Figure 1: Simplified pathway of Cereblon-mediated protein ubiquitination.
Comparative Ligands
For this illustrative study, the following compounds have been selected for comparison:
-
Test Compound: this compound
-
Comparator 1: 2-(3,4-dimethoxyphenyl)-5-fluoro-1-indanone (DFI)
-
Comparator 2: 2-((3-fluorobenzyl)amino)-1-indanone (FAI)
These comparators are representative of indanone derivatives that have been investigated in similar contexts and provide a basis for evaluating the potential of the novel title compound.
Experimental Protocol: A Validated Workflow for Computational Docking
The following protocol outlines a robust and reproducible methodology for conducting a comparative docking study. The choice of software and parameters is based on established practices in the field to ensure the scientific validity of the generated data.[1][2][5]
Protein Preparation
The initial step involves the retrieval and preparation of the target protein structure to ensure it is suitable for docking simulations.
-
Step 1.1: Structure Retrieval: The three-dimensional crystal structure of human Cereblon in complex with a ligand (PDB ID: 4TZ4) will be downloaded from the Protein Data Bank.[3] This particular structure is chosen as it provides a relevant conformation of the ligand-binding pocket.
-
Step 1.2: Protein Cleaning: The protein structure will be prepared by removing all non-essential components, such as water molecules, co-crystalized ligands, and any other heteroatoms that are not integral to the protein's structure.
-
Step 1.3: Structural Refinement: Polar hydrogen atoms will be added to the protein structure, and Kollman charges will be assigned to each atom. This step is crucial for accurately calculating the electrostatic interactions between the protein and the ligands. For this, a tool such as AutoDock Tools is recommended.[5]
Ligand Preparation
Accurate three-dimensional structures of the ligands are essential for meaningful docking results.
-
Step 2.1: 2D to 3D Conversion: The 2D chemical structures of this compound, DFI, and FAI will be drawn using a chemical drawing software and converted into 3D structures.
-
Step 2.2: Energy Minimization: The 3D structures of the ligands will undergo energy minimization using a suitable force field, such as MMFF94, to obtain their most stable conformations.[5] This step ensures that the ligand structures are energetically favorable before docking.
-
Step 2.3: Torsion Angle Definition: The rotatable bonds within each ligand will be defined to allow for conformational flexibility during the docking process.
Molecular Docking Simulation
The core of the in silico experiment is the docking of the prepared ligands into the active site of the prepared protein.
-
Step 3.1: Grid Box Generation: A grid box will be defined around the active site of Cereblon. The dimensions and center of the grid box will be chosen to encompass the entire binding pocket, ensuring that the docking algorithm can explore all possible binding modes.
-
Step 3.2: Docking with AutoDock Vina: The molecular docking simulations will be performed using AutoDock Vina, a widely used and validated docking program.[1][2] The prepared protein will be kept rigid, while the ligands will be treated as flexible, allowing them to adapt their conformation to the binding site. The exhaustiveness parameter, which controls the extent of the conformational search, will be set to a high value to ensure a thorough exploration of the conformational space.
-
Step 3.3: Pose Selection and Scoring: For each ligand, a predefined number of binding poses will be generated, and each pose will be assigned a binding energy score in kcal/mol. The pose with the lowest binding energy is typically considered the most favorable.
Figure 2: A generalized workflow for computational molecular docking studies.
Hypothetical Results and Comparative Analysis
The following table summarizes the hypothetical quantitative data from the computational docking studies of the selected indanone derivatives against human Cereblon. This allows for a direct comparison of their predicted binding affinities.
| Derivative | Target Protein | Docking Score (Binding Energy in kcal/mol) |
| This compound | Cereblon (CRBN) | -9.8 |
| 2-(3,4-dimethoxyphenyl)-5-fluoro-1-indanone (DFI) | Cereblon (CRBN) | -8.5 |
| 2-((3-fluorobenzyl)amino)-1-indanone (FAI) | Cereblon (CRBN) | -9.2 |
Disclaimer: The docking scores presented in this table are for illustrative purposes only and are intended to demonstrate the comparative nature of this guide. Actual results may vary depending on the specific software, parameters, and force fields used.
Analysis of Binding Interactions
A thorough analysis of the top-ranked docking poses provides insights into the specific molecular interactions that contribute to the binding affinity of each ligand.
-
This compound: The hypothetical docking pose of the title compound suggests a strong interaction with the Cereblon binding pocket. The nitro group is predicted to form hydrogen bonds with key residues, while the bromo substituent may engage in halogen bonding or hydrophobic interactions. The indenone core is expected to form pi-pi stacking interactions with aromatic residues within the active site.
-
Comparator 1 (DFI): The dimethoxyphenyl group of DFI is likely to be involved in hydrophobic interactions within a sub-pocket of the active site. The fluoro substituent on the indanone ring may also contribute to the binding affinity through electrostatic interactions.
-
Comparator 2 (FAI): The benzylamino moiety of FAI is predicted to form hydrogen bonds with the protein backbone. The fluorobenzyl group can participate in both hydrophobic and electrostatic interactions, contributing to the overall binding energy.
Conclusion
This guide provides a comprehensive framework for conducting a comparative computational docking study of this compound against human Cereblon. By following the detailed protocol and leveraging the comparative analysis of hypothetical results, researchers can gain valuable initial insights into the potential of this and other novel indanone derivatives as modulators of CRBN. The presented workflow emphasizes scientific rigor and reproducibility, providing a solid foundation for further in vitro and in vivo validation studies. The exploration of novel chemical scaffolds, such as the one presented here, is crucial for the continued development of innovative therapeutics targeting the ubiquitin-proteasome system.
References
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profile of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one
For researchers and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. A critical, and often underestimated, hurdle is understanding a compound's selectivity. A highly potent compound against its intended target is of little use if it promiscuously interacts with numerous other biological molecules, leading to off-target effects and potential toxicity. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel compound, using the illustrative case of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one.
While specific experimental data on the biological targets of this compound is not extensively available in the public domain, its chemical structure—a substituted indanone—suggests potential interactions with a range of enzymes and receptors. The presence of a nitro group, a known pharmacophore and potential toxicophore, further underscores the importance of a thorough cross-reactivity assessment.[1] This guide will, therefore, serve as a roadmap for researchers, outlining the essential experimental workflows and data interpretation required to build a comprehensive selectivity profile for this and other novel chemical entities.
The Imperative of Early-Stage Cross-Reactivity Profiling
Undertaking cross-reactivity profiling during the early stages of drug discovery is a strategic imperative. It allows for:
-
Early identification of potential liabilities: Unforeseen off-target interactions can lead to costly failures in later stages of development. Early screening flags these issues when medicinal chemistry efforts can still mitigate them.
-
Elucidation of mechanism of action: Distinguishing on-target from off-target effects is crucial for understanding a compound's true mechanism of action and for building a robust biological rationale for its therapeutic application.
-
Informed lead optimization: A detailed selectivity profile guides medicinal chemists in modifying a compound to enhance its affinity for the desired target while reducing interactions with anti-targets.
A Phased Approach to Profiling this compound
A systematic and tiered approach is recommended to efficiently characterize the cross-reactivity of a novel compound.
Caption: A tiered experimental workflow for comprehensive cross-reactivity profiling.
Phase 1: Broad Panel Screening
The initial step involves screening the compound against large, well-characterized panels of biological targets. This provides a broad overview of its potential interaction landscape.
-
Recommended Panels for this compound:
-
Kinase Panel: Given that many small molecule inhibitors target kinases, a broad kinase panel (e.g., 400+ kinases) is essential.
-
GPCR Panel: G-protein coupled receptors represent a large class of drug targets.
-
Ion Channel Panel: To assess potential cardiac and neurological liabilities.
-
Nuclear Receptor Panel: To identify potential endocrine-disrupting activities.
-
Phase 2: Hit Confirmation and Functional Characterization
Hits from the broad panel screens must be validated through dose-response studies to determine their potency (IC50 or EC50 values). Subsequently, functional assays are crucial to understand the nature of the interaction (e.g., agonist, antagonist, inhibitor).
Illustrative Data Presentation:
The results from these assays should be compiled into a clear, comparative table.
| Target Class | Primary Target | IC50 (µM) | Representative Off-Target 1 | IC50 (µM) | Representative Off-Target 2 | IC50 (µM) | Selectivity Ratio (Off-Target 1 / Primary Target) |
| Kinase | Hypothetical Target Kinase A | 0.05 | Kinase B | 1.2 | Kinase C | >10 | 24 |
| GPCR | - | >10 | GPCR X | 5.8 | GPCR Y | >10 | - |
| Ion Channel | - | >10 | hERG | >10 | NaV1.5 | >10 | - |
Note: This table presents hypothetical data for illustrative purposes.
Phase 3: In-depth Mechanistic and Cellular Studies
For confirmed off-targets of concern, further studies are warranted to understand the physiological relevance of these interactions.
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm target engagement in a cellular context, providing more physiologically relevant data than biochemical assays.
-
Phenotypic Screening: Assessing the compound's effect on a battery of cell-based assays can reveal unexpected biological activities.
-
Omics Approaches: Transcriptomic and proteomic profiling can provide an unbiased view of the cellular pathways affected by the compound.
Experimental Protocol: Kinase Panel Screening
The following is a representative protocol for an in vitro kinase panel screen.
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute the compound to the desired screening concentrations.
-
Assay Principle: Utilize a fluorescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in signal indicates kinase activity, and inhibition is measured as a preservation of the signal.
-
Kinase Reactions:
-
Dispense the kinase, substrate, and ATP solution into the wells of a 384-well plate.
-
Add the test compound or vehicle control (DMSO).
-
Incubate at room temperature for the specified reaction time (e.g., 60 minutes).
-
-
Detection:
-
Add the detection reagent, which contains an antibody that specifically recognizes the phosphorylated substrate.
-
Incubate to allow for the detection reaction to occur.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at the tested concentration relative to the vehicle control.
-
Hits are typically defined as kinases exhibiting >50% inhibition at a screening concentration of 1 µM.
-
Caption: A streamlined workflow for in vitro kinase panel screening.
Interpreting the Cross-Reactivity Profile: A Case Study with a Hypothetical Signaling Pathway
Imagine that screening reveals that this compound inhibits "Hypothetical Kinase A" (HKA), a key component of a cancer-related signaling pathway. However, it also inhibits "Off-target Kinase B" (OKB), which is involved in maintaining normal cellular homeostasis.
Caption: Hypothetical on-target and off-target effects on distinct signaling pathways.
This visualization highlights the importance of the selectivity ratio. A large selectivity ratio (e.g., >100-fold) between HKA and OKB would suggest that a therapeutic window might be achievable, where a dose can be found that inhibits the cancer pathway without significantly impacting normal cellular function. Conversely, a low selectivity ratio would be a major red flag, indicating a high likelihood of on-target and off-target effects overlapping at therapeutic concentrations.
Conclusion and Forward Look
Characterizing the cross-reactivity profile of a novel compound like this compound is a multifaceted but essential undertaking in modern drug discovery. By employing a systematic, multi-tiered approach that combines broad panel screening with in-depth functional and cellular assays, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is paramount for making informed decisions, de-risking projects, and ultimately, for developing safer and more effective medicines. The frameworks and methodologies outlined in this guide provide a robust starting point for any researcher embarking on the critical task of navigating the complex selectivity landscape of a novel chemical entity.
References
Navigating the Uncharted: A Research and Validation Guide for 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: An Unexplored Frontier
In the vast landscape of chemical compounds, 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one remains a molecule of unknown biological function. A thorough review of peer-reviewed literature reveals a conspicuous absence of studies validating its specific activities or mechanisms of action. The compound is commercially available, signifying its potential utility in research endeavors[1]. However, without established biological data, its application remains speculative.
This guide, therefore, pivots from a conventional comparison of established functions to a prospective research and validation framework. We will dissect the molecule's structural components to hypothesize potential biological activities and lay out a comprehensive, multi-pronged experimental strategy to elucidate its function. This document serves as a roadmap for researchers intrigued by this novel compound, providing a structured approach to its scientific exploration.
Deconstructing the Molecule: Clues from Chemical Moieties
The structure of this compound offers tantalizing hints towards its potential biological roles. By examining its constituent parts—the indanone core, the bromo group, and the nitro group—we can formulate educated hypotheses to guide our investigation.
-
The Indanone Core: 1-indanone and its derivatives are known to possess a wide spectrum of biological activities, including antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties[2]. This scaffold is a common feature in many pharmacologically active compounds.
-
The Bromo and Nitro Groups: The presence of both bromo and nitro groups on an aromatic ring is a feature of various bioactive molecules. For instance, the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) exerts its effect through the oxidation of essential protein thiols, leading to enzyme inhibition and microbial growth arrest[3]. This suggests a potential for this compound to possess antimicrobial properties through a similar mechanism. Furthermore, nitroaromatic compounds are a well-established class of drugs, particularly as antibacterial and antiparasitic agents, often acting as prodrugs that are activated by microbial nitroreductases.
Based on this structural analysis, we can hypothesize two primary avenues for investigation: antimicrobial activity and enzyme inhibition , with a potential for broader pharmacological effects given the versatility of the indanone scaffold.
A Proposed Research Workflow: From Broad Screening to Mechanistic Insights
The following experimental plan provides a systematic approach to characterizing the biological function of this compound.
Phase 1: Broad Spectrum Bioactivity Screening
The initial phase aims to cast a wide net to identify any significant biological activity.
Experimental Protocol: High-Throughput Screening (HTS)
-
Compound Preparation: Solubilize this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Assay Miniaturization: Utilize 96-well or 384-well plates to perform a panel of commercially available bioactivity assays.
-
Screening Panels:
-
Antimicrobial Panel: Test the compound against a diverse panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) using minimum inhibitory concentration (MIC) assays.
-
Cytotoxicity Panel: Evaluate the compound's effect on the viability of various human cell lines (e.g., HeLa, HEK293, HepG2) to determine its general toxicity and potential for anticancer activity.
-
Enzyme Inhibition Panel: Screen against a broad panel of enzymes, particularly those with critical thiol residues in their active sites, such as proteases (e.g., papain, trypsin) and kinases.
-
Data Presentation: Initial Screening Results
| Assay Type | Target Organism/Cell Line/Enzyme | Key Metric | Result (Hypothetical) |
| Antimicrobial | S. aureus | MIC (µg/mL) | 16 |
| Antimicrobial | E. coli | MIC (µg/mL) | >128 |
| Cytotoxicity | HeLa | IC50 (µM) | 25 |
| Cytotoxicity | HEK293 | IC50 (µM) | >100 |
| Enzyme Inhibition | Papain | IC50 (µM) | 5 |
Phase 2: Mechanistic Elucidation
Based on the initial screening results (hypothetically showing antimicrobial and enzyme inhibitory activity), this phase will delve into the mechanism of action.
Experimental Protocol: Investigating the Mode of Antimicrobial Action
-
Thiol Reactivity Assay: To test the hypothesis of thiol oxidation, incubate the compound with a thiol-containing molecule like glutathione or dithiothreitol (DTT) and measure the rate of thiol depletion using Ellman's reagent (DTNB).
-
Enzyme Kinetics: Perform detailed kinetic studies on a sensitive enzyme (e.g., papain) to determine the type of inhibition (e.g., competitive, non-competitive, irreversible).
-
Target Identification: Employ chemoproteomic approaches, such as activity-based protein profiling (ABPP), to identify the specific protein targets of the compound within the target organism.
Mandatory Visualization: Proposed Experimental Workflow
Caption: A proposed workflow for the functional validation of this compound.
Phase 3: Validation and Comparative Analysis
This final phase will validate the findings in more complex systems and compare the compound's performance against established alternatives.
Experimental Protocol: In-Cell and In-Vivo Validation
-
Cellular Thermal Shift Assay (CETSA): Confirm target engagement within live cells by measuring the change in thermal stability of the identified target protein upon compound binding.
-
Resistant Mutant Generation: Generate and test resistant microbial strains to identify mutations in the target protein, providing strong evidence for the mechanism of action.
-
In-Vivo Efficacy Studies: If potent antimicrobial activity is confirmed, evaluate the compound's efficacy in an appropriate animal model of infection.
Comparative Analysis: Benchmarking Against Known Agents
The performance of this compound should be compared against well-characterized compounds with similar proposed mechanisms.
| Compound | Target/Mechanism | Potency (e.g., IC50) | Selectivity | Known Liabilities |
| This compound | (Hypothesized) Cysteine Protease Inhibitor | To be determined | To be determined | To be determined |
| E-64 | Irreversible Cysteine Protease Inhibitor | Potent | Broad-spectrum | Poor cell permeability |
| N-ethylmaleimide (NEM) | Non-specific Thiol Alkylating Agent | Potent | Non-selective | High toxicity |
| Bronidox | Thiol Oxidation | Varies by organism | Broad-spectrum antimicrobial | Potential for skin irritation |
Visualizing a Potential Mechanism: Inhibition of a Cysteine Protease
Should the compound prove to be a cysteine protease inhibitor, its mechanism could involve the electrophilic nitro-indanone core reacting with the nucleophilic thiol group of the active site cysteine residue.
Caption: A hypothetical mechanism of irreversible inhibition of a cysteine protease.
Conclusion: A Call to Investigation
While this compound currently resides in the realm of unexplored chemical space, its structural features suggest a high potential for biological activity. This guide provides a robust, scientifically grounded framework for any researcher wishing to embark on the exciting journey of discovering its function. The proposed workflows, from broad screening to deep mechanistic studies and comparative analysis, offer a clear path to transforming this enigmatic molecule into a well-characterized tool or even a lead compound for therapeutic development. The scientific community is encouraged to take up this challenge and unlock the potential held within this compound.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one, a halogenated nitroaromatic compound. The procedures outlined below are grounded in established safety principles for handling hazardous chemicals and are designed to ensure the safety of laboratory personnel and the protection of the environment.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough risk assessment is paramount. Based on the known hazards of similar bromo-nitro aromatic compounds, this compound should be handled as a hazardous substance.
Assumed Hazards:
Mandatory Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential to minimize exposure[12].
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to EN166 or NIOSH standards. | Protects against splashes and potential dust particles of the compound. |
| Hand Protection | Nitrile gloves (double-gloving recommended). Inspect gloves for integrity before and during use[13][14]. | Provides a barrier against skin contact. Different glove materials protect against different chemicals[13]. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes[13]. | Minimizes skin exposure to spills and contamination. |
| Respiratory | Work should be conducted in a certified chemical fume hood[8][9][15]. | Prevents inhalation of airborne particles or vapors. |
II. Waste Segregation: A Critical First Step
The cardinal rule for the disposal of halogenated organic compounds is strict segregation from other waste streams. This is not only a matter of safety but also of cost-effective and compliant disposal[6].
dot
Caption: Waste segregation workflow for this compound.
Key Segregation Principles:
-
Isolate Halogenated Waste: All waste containing this compound, whether in solid form or dissolved in a solvent, must be collected in a designated "Halogenated Organic Waste" container[6][16][17][18].
-
Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste[6]. Also, do not mix with incompatible waste types such as strong acids, bases, or oxidizers[16][17].
-
Separate Solids and Liquids: If institutional policy requires, collect solid waste separately from liquid waste, even within the halogenated category.
III. Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the collection and temporary storage of this compound waste pending collection by a certified hazardous waste management service.
1. Container Selection and Labeling:
-
Choose a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid[16][19]. High-density polyethylene (HDPE) containers are often suitable.
-
As soon as the first drop of waste is added, label the container clearly with a hazardous waste tag[6]. The label must include:
-
The words "Hazardous Waste"[17].
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas[16].
-
If in solution, list all solvent components and their approximate percentages.
-
The relevant hazard pictograms (e.g., harmful/irritant, environmental hazard).
-
The date of accumulation start.
-
2. Waste Collection:
-
Solid Waste:
-
Using a dedicated spatula, carefully transfer the solid compound into the designated solid halogenated waste container.
-
Avoid creating dust. If the compound is a fine powder, handle it with extreme care to prevent aerosolization[9].
-
-
Liquid Waste (Solutions):
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be disposed of in the solid halogenated waste container[14].
-
3. Container Storage:
-
Always keep the waste container tightly closed except when adding waste[16][19].
-
Store the container in a well-ventilated area, such as a designated satellite accumulation area within the laboratory or a ventilated chemical storage cabinet[18].
-
Ensure secondary containment is in place to capture any potential leaks.
4. Spill Management:
-
In the event of a small spill, absorb the material with a compatible absorbent pad or inert material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material, minimizing dust generation, and place it in the designated solid halogenated waste container[9].
-
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department[16].
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash[14][17]. This is illegal and environmentally harmful. The ultimate disposal will likely involve high-temperature incineration at a specialized facility equipped to handle halogenated organic compounds.
dot
Caption: Step-by-step disposal workflow from laboratory to final disposal.
By adhering to this comprehensive disposal guide, laboratory professionals can ensure that their innovative work is conducted with the highest standards of safety and environmental responsibility from the initial experiment to the final disposal of all chemical byproducts.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Nitroaromatic munition compounds: environmental effects and screening values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 5-Bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 27274687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | C9H6BrFO | CID 69199585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemos.de [chemos.de]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. csub.edu [csub.edu]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. Safety - TS Group, LMU [thornseshold.cup.uni-muenchen.de]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 18. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 19. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
